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Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Physicochemical Profiling and Synthetic Applications of CAS 1016756-54-9

Executive Summary CAS 1016756-54-9, chemically identified as 2-Methoxy-6-(((2,2,2-trifluoroethyl)amino)methyl)phenol[1], is a highly specialized fluorinated building block utilized in advanced medicinal chemistry and dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

CAS 1016756-54-9, chemically identified as 2-Methoxy-6-(((2,2,2-trifluoroethyl)amino)methyl)phenol[1], is a highly specialized fluorinated building block utilized in advanced medicinal chemistry and drug discovery. By integrating an o-vanillin-derived phenolic core with a 2,2,2-trifluoroethylamine moiety, this compound offers a unique combination of hydrogen-bonding capacity, modulated basicity, and enhanced metabolic stability.

As a Senior Application Scientist, I have structured this guide to move beyond basic property listing, focusing instead on the mechanistic causality behind the physicochemical behavior of CAS 1016756-54-9. This whitepaper provides a comprehensive analysis of its physical and chemical properties, structural logic, and field-proven, self-validating synthetic protocols.

Physicochemical Profiling

The incorporation of the trifluoromethyl (-CF 3​ ) group fundamentally alters the physicochemical landscape of the molecule. The strong electron-withdrawing inductive effect of the -CF 3​ group significantly reduces the basicity of the adjacent secondary amine. While a typical alkylamine exhibits a pKa around 10, the proximity of the trifluoroethyl group shifts the pKa down to approximately 5.7–6.5[2]. This modulation is critical in drug design for enhancing passive membrane permeability and reducing off-target hERG liabilities, as the amine remains predominantly un-ionized at physiological pH (7.4)[3].

Table 1: Quantitative Physicochemical Data
PropertyValue / Description
CAS Registry Number 1016756-54-9
Chemical Name 2-Methoxy-6-(((2,2,2-trifluoroethyl)amino)methyl)phenol
Molecular Formula C 10​ H 12​ F 3​ NO 2​
Molecular Weight 235.20 g/mol [4]
Appearance White to off-white solid (typical)
Predicted pKa (Amine) ~5.7 - 6.5 (Modulated by -CF 3​ group)
Predicted pKa (Phenol) ~9.5 - 10.0
Predicted LogP ~2.1 - 2.5
Hydrogen Bond Donors 2 (-OH, -NH-)
Hydrogen Bond Acceptors 4 (-O-, -OH, -NH-, -CF 3​ )

Chemical Reactivity & Structural Logic

Understanding the reactivity of CAS 1016756-54-9 requires deconstructing its two primary functional domains:

  • The Fluorine Effect on Basicity & Lipophilicity: The 2,2,2-trifluoroethyl group is a classic bioisostere. The strong σ -electron withdrawal by the three fluorine atoms propagates through the ethyl spacer, significantly depleting the electron density on the nitrogen atom. This not only lowers the amine's pKa but also increases the overall lipophilicity (LogP) and metabolic stability of the compound by shielding the adjacent carbon from cytochrome P450-mediated oxidation[5].

  • Chelation and Ortho-Directing Effects: The contiguous arrangement of the methoxy (-OCH 3​ ), phenolic hydroxyl (-OH), and aminomethyl groups creates a potent multidentate ligand pocket. This structural motif is highly reactive toward transition metals, forming stable coordination complexes. Furthermore, the electron-donating nature of the -OH and -OCH 3​ groups activates the aromatic ring toward electrophilic aromatic substitution (EAS) at the para and ortho positions relative to the phenol.

PhysicoChem Core CAS 1016756-54-9 Core Structure CF3 -CF3 Group (Electron Withdrawing) Core->CF3 Phenol Phenol & Methoxy (Electron Donating) Core->Phenol Effect1 Decreased Amine pKa (~5.7 - 6.5) CF3->Effect1 Inductive Effect Effect2 Increased Lipophilicity (LogP ~2.5) CF3->Effect2 Fluorine Shielding Effect3 Bidentate Chelation Potential Phenol->Effect3 Lone Pair Donation Effect4 Aromatic Ring Activation Phenol->Effect4 Resonance

Fig 1. Structure-property relationships driven by the functional groups of CAS 1016756-54-9.

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The synthesis relies on a highly selective reductive amination pathway[6], utilizing specific hydride donors to prevent over-reduction.

Protocol 1: Synthesis via Reductive Amination

The most efficient route to synthesize CAS 1016756-54-9 involves the reductive amination of o-vanillin (3-methoxy-2-hydroxybenzaldehyde) with 2,2,2-trifluoroethylamine[7]. The choice of reducing agent is critical; sodium triacetoxyborohydride (NaBH(OAc) 3​ ) or sodium cyanoborohydride (NaBH 3​ CN) is preferred over NaBH 4​ to prevent premature reduction of the aldehyde before imine formation[8].

Step-by-Step Methodology:

  • Imine Formation: In a flame-dried round-bottom flask under N 2​ atmosphere, dissolve o-vanillin (1.0 equiv, 10 mmol) and 2,2,2-trifluoroethylamine hydrochloride (1.2 equiv, 12 mmol) in anhydrous dichloromethane (DCM) (50 mL).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (1.2 equiv, 12 mmol) dropwise to liberate the free amine from its hydrochloride salt. Stir at room temperature for 2–3 hours to allow complete imine/hemiaminal formation. Self-Validation: Monitor via TLC (Hexanes/EtOAc 7:3); the aldehyde spot should completely disappear.

  • Selective Reduction: Cool the reaction mixture to 0 °C using an ice bath. Portion-wise, add NaBH(OAc) 3​ (1.5 equiv, 15 mmol). The mild nature of this hydride ensures selective reduction of the protonated iminium species[8].

  • Quenching & Workup: After stirring for 12 hours at room temperature, quench the reaction slowly with saturated aqueous NaHCO 3​ (30 mL) to neutralize excess hydride. Extract the aqueous layer with DCM (3 x 30 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure target compound.

SyntheticWorkflow A o-Vanillin (Aldehyde) C Imine / Hemiaminal Intermediate A->C Condensation (-H2O) B 2,2,2-Trifluoroethylamine (Amine) B->C E CAS 1016756-54-9 (Target Secondary Amine) C->E Selective Reduction D NaBH(OAc)3 (Reduction) D->E

Fig 2. Reductive amination pathway for the synthesis of CAS 1016756-54-9.

Protocol 2: Analytical Characterization (LC-MS & NMR)

To validate the structural integrity and purity of the synthesized batch:

  • LC-MS Analysis: Utilize an ESI+ (Electrospray Ionization) method. The expected molecular ion peak is [M+H]+ at m/z 236.2. The presence of the trifluoromethyl group often results in characteristic fragmentation patterns, such as the loss of CF 3​ or HF.

  • 19 F NMR Spectroscopy: A critical validation step for fluorinated building blocks[6]. Run 19 F NMR (in CDCl 3​ or DMSO- d6​ ) to confirm the presence of the -CF 3​ group, which typically appears as a distinct triplet or broad singlet around -72.0 to -74.0 ppm, depending on the solvent and internal hydrogen bonding state.

  • 1 H NMR Spectroscopy: Verify the disappearance of the aldehyde proton (~9.8 ppm) and the appearance of the newly formed benzylic methylene protons (-CH 2​ -NH-) around 3.8–4.0 ppm.

References

  • Guidechem. "1016756-54-9 - Sale from Quality Suppliers". Guidechem Chemical Database.
  • Benchchem. "7-(2,2,2-Trifluoroethoxy)quinolin-3-amine - Technical Application Note". Benchchem Technical Support Team.
  • ACS Publications. "Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via [1,3]-Proton Shift Reaction". The Journal of Organic Chemistry.
  • PMC. "Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines". National Institutes of Health (NIH).
  • Nottingham Research Data Management Repository. "New Methods for the Construction of Fluorinated Cyclic Amines and Amides". University of Nottingham.
  • European Patent Office. "Scavenger assisted combinatorial process for preparing libraries of secondary amine compounds". Google Patents.

Sources

Exploratory

A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Methoxy-6-(((2,2,2-trifluoroethyl)amino)methyl)phenol

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the nuclear magnetic...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectra of 2-Methoxy-6-(((2,2,2-trifluoroethyl)amino)methyl)phenol. In the absence of publicly available experimental data for this specific compound, this document serves as a foundational resource, offering theoretically predicted ¹H and ¹³C NMR spectral data. Furthermore, it outlines a detailed, step-by-step experimental protocol for the acquisition and interpretation of these spectra. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary tools to characterize and validate the structure of this and similar molecules using modern NMR spectroscopy techniques.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure.[1][2][3][4] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR allows for the detailed mapping of the chemical environment of each atom within a molecule.[1] For a novel or specialized compound such as 2-Methoxy-6-(((2,2,2-trifluoroethyl)amino)methyl)phenol, NMR serves as the definitive method for structural confirmation and purity assessment.

This guide addresses the current information gap by first presenting a robust prediction of the ¹H and ¹³C NMR spectra based on established principles and spectral data from analogous structural motifs. It then provides a comprehensive, field-proven methodology for obtaining and analyzing the experimental data.

Predicted ¹H and ¹³C NMR Spectral Data

Molecular Structure and Atom Numbering

To facilitate the discussion of the NMR data, the atoms of 2-Methoxy-6-(((2,2,2-trifluoroethyl)amino)methyl)phenol are numbered as follows:

Caption: Molecular structure and atom numbering for 2-Methoxy-6-(((2,2,2-trifluoroethyl)amino)methyl)phenol.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum is summarized in the table below. The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Assignment Justification
H-O14.0 - 7.0broad singletPhenolic OHThe chemical shift of phenolic protons is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding.[5][6][7][8] It typically appears as a broad singlet.[5]
H3, H4, H56.7 - 7.2multipletAromatic CHProtons on the aromatic ring are expected in this region.[5][7] The specific splitting pattern will depend on the coupling between these non-equivalent protons.
H-N1.0 - 3.0broad singletAmine NHThe chemical shift of the amine proton can vary and is often a broad singlet due to exchange and quadrupolar effects of the nitrogen.
C7-H₃3.8 - 4.0singletMethoxy CH₃The protons of a methoxy group on an aromatic ring typically appear as a singlet in this region.
C8-H₂3.7 - 4.2singlet or doubletBenzylic CH₂These benzylic protons are adjacent to a nitrogen. Their multiplicity might be a singlet or a doublet if coupling to the NH proton is observed.
C9-H₂3.0 - 3.5quartetTrifluoroethyl CH₂The methylene protons are coupled to the three fluorine atoms of the adjacent CF₃ group, resulting in a quartet.
Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum is detailed below, with chemical shifts referenced to TMS.

Carbon(s) Predicted Chemical Shift (δ, ppm) Assignment Justification
C1, C2, C6140 - 160Aromatic C-O, C-NCarbons attached to electronegative oxygen and nitrogen atoms are deshielded and appear downfield.
C3, C4, C5110 - 130Aromatic CHUnsubstituted aromatic carbons appear in this characteristic range.
C10120 - 130 (quartet)CF₃The carbon of the trifluoromethyl group will be split into a quartet by the three attached fluorine atoms.
C755 - 62Methoxy CH₃The chemical shift for an aromatic methoxy carbon is typically around 56 ppm, but can be higher depending on steric hindrance.[9][10][11]
C845 - 55Benzylic CH₂The benzylic carbon is expected in this region.
C940 - 50 (quartet)Trifluoroethyl CH₂This carbon is adjacent to the CF₃ group and will exhibit coupling to the fluorine atoms, resulting in a quartet.

Experimental Protocol for NMR Data Acquisition

This section provides a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of 2-Methoxy-6-(((2,2,2-trifluoroethyl)amino)methyl)phenol.

G A Sample Preparation B NMR Spectrometer Setup A->B C ¹H NMR Acquisition B->C D ¹³C NMR Acquisition B->D E Data Processing C->E D->E

Caption: Experimental workflow for NMR data acquisition.

Sample Preparation
  • Weighing the Sample: Accurately weigh 5-10 mg of high-purity 2-Methoxy-6-(((2,2,2-trifluoroethyl)amino)methyl)phenol.

  • Solvent Selection and Dissolution: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shifts, particularly for exchangeable protons like the OH and NH groups.[6][8]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal standard for referencing the chemical shifts to 0.00 ppm.[12]

NMR Spectrometer Setup
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better spectral resolution and sensitivity.[1]

  • Tuning and Shimming: Carefully tune the probe to the ¹H and ¹³C frequencies and shim the magnetic field to ensure homogeneity, which is crucial for obtaining sharp spectral lines.

¹H NMR Acquisition
  • Standard Proton Experiment: Acquire a standard one-dimensional ¹H NMR spectrum.

  • D₂O Shake Experiment: To confirm the identity of the phenolic OH and amine NH protons, add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the ¹H spectrum. The signals corresponding to the OH and NH protons will disappear or significantly decrease in intensity due to proton-deuterium exchange.[5][12]

¹³C NMR Acquisition
  • Proton-Decoupled ¹³C Spectrum: Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling. This will result in a spectrum where each unique carbon atom appears as a single line.

  • DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.

    • DEPT-90: Only CH signals will appear.

    • DEPT-135: CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons will be absent in both DEPT spectra.

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired free induction decays (FIDs) to obtain the frequency-domain NMR spectra.

  • Phasing and Baseline Correction: Manually phase the spectra to ensure all peaks are in the absorptive mode and apply a baseline correction to obtain a flat baseline.

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

  • Referencing: Reference the chemical shifts in both ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

Interpretation and Structural Validation

A thorough analysis of the acquired spectra is essential for unambiguous structural confirmation.

G A Acquired Spectra B Chemical Shift Analysis A->B C Multiplicity (Splitting Pattern) Analysis A->C D Integration Analysis (¹H) A->D E Comparison with Predictions B->E C->E D->E F Structural Confirmation E->F

Caption: Logical flow for NMR data interpretation and structural validation.

Chemical Shift Analysis

The chemical shift of a nucleus is determined by its local electronic environment. Electronegative atoms, such as oxygen, nitrogen, and fluorine, deshield adjacent nuclei, causing their signals to appear at higher chemical shifts (downfield).

  • Phenolic and Aromatic Protons: The protons on the aromatic ring are expected between 6.7 and 7.2 ppm.[5][7] The phenolic OH proton's chemical shift is highly variable.[5][6][7][8]

  • Methoxy Group: The methoxy protons should appear as a sharp singlet around 3.8-4.0 ppm, and the corresponding carbon at 55-62 ppm.[9][10][11]

  • Trifluoroethyl Group: The CF₃ group strongly influences the chemical shifts of the adjacent CH₂ group. The ¹⁹F NMR spectrum, while not the focus of this guide, would show a singlet for the CF₃ group, and its chemical shift is sensitive to the solvent environment.[13][14][15][16]

Multiplicity (Spin-Spin Coupling)

Spin-spin coupling provides information about the connectivity of atoms. The n+1 rule is a useful starting point for interpreting the splitting patterns of non-equivalent protons on adjacent carbons.

  • The quartet observed for the CH₂ group of the trifluoroethyl moiety is a classic example of coupling to three equivalent ¹⁹F nuclei.

Integration

The area under each peak in the ¹H NMR spectrum is proportional to the number of protons giving rise to that signal. By setting the integral of a known group (e.g., the three protons of the methoxy group) to 3, the relative number of protons for all other signals can be determined, which must be consistent with the proposed structure.

Conclusion

While a definitive experimental NMR dataset for 2-Methoxy-6-(((2,2,2-trifluoroethyl)amino)methyl)phenol is not currently in the public domain, this guide provides a robust framework for its prediction, acquisition, and interpretation. By following the detailed protocols and applying the principles of spectral analysis outlined herein, researchers can confidently characterize this molecule and similar chemical entities. The interplay of chemical shifts, spin-spin coupling, and signal integration provides a powerful toolkit for the unambiguous elucidation of molecular structure, a critical step in any drug discovery and development pipeline.

References

  • Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

  • PubMed. (2013, January 24). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. [Link]

  • Vedantu. NMR Spectroscopy: Principles, Types & Applications Explained. [Link]

  • ACS Publications. (2012, December 26). Origin of the Conformational Modulation of the 13 C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. [Link]

  • Longdom Publishing. (2023, December 7). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. [Link]

  • PubMed. (2007, October 15). An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols. [Link]

  • Scribd. NMR Spectroscopy: Principles and Applications. [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (2014, November 15). Basic Concepts, Principles and Applications of NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. (2023, November 15). 17.11 Spectroscopy of Alcohols and Phenols. [Link]

  • Doc Brown's Advanced Organic Chemistry. (2026, March 10). 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr. [Link]

  • MDPI. (2014, September 2). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. [Link]

  • Mestrelab Research. (2024, February 22). NMR Spectroscopy: Principles, Interpreting an NMR Spectrum and Common Problems. [Link]

  • ResearchGate. Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm] of the.... [Link]

  • ACS Publications. (2012, December 26). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. [Link]

  • ResearchGate. (2023, June). Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. [Link]

  • Dovepress. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. [Link]

  • PMC. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. [Link]

  • PubMed. (2015, May 15). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins. [Link]

  • J-STAGE. NMR Spectra of Benzenes Containing Trifluoromethyl Groups. [Link]

  • ResearchGate. (2021, October 31). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. [Link]

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Foundational

Thermodynamic and Kinetic Profiling: Solubility of 2-Methoxy-6-(((2,2,2-trifluoroethyl)amino)methyl)phenol in Polar Organic Solvents

Executive Summary & Structural Deconstruction Accurate solubility profiling is a foundational pillar in early-stage drug development and formulation design. The compound 2-Methoxy-6-(((2,2,2-trifluoroethyl)amino)methyl)p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Deconstruction

Accurate solubility profiling is a foundational pillar in early-stage drug development and formulation design. The compound 2-Methoxy-6-(((2,2,2-trifluoroethyl)amino)methyl)phenol (CAS: 1016756-54-9)[1] presents a unique physicochemical challenge due to its highly functionalized aromatic core.

To understand its solubility behavior in polar organic solvents, we must first deconstruct its structural motifs and the resulting intramolecular forces:

  • The Phenol and Methoxy Core: The ortho-relationship between the phenolic hydroxyl (-OH) and the methoxy (-OCH₃) group creates a strong localized dipole and the potential for intramolecular hydrogen bonding.

  • The Trifluoroethyl-Substituted Amine: The secondary amine is flanked by a 2,2,2-trifluoroethyl group. Fluorine is the most electronegative element, and its strategic incorporation exerts a profound inductive electron-withdrawing effect[2]. This significantly attenuates the basicity (pKa) of the adjacent amine, dropping it from a typical ~9.0 (for standard benzylamines) to approximately ~5.5–6.0.

  • Zwitterionic Suppression: Because the amine's basicity is suppressed by the fluorinated moiety, the molecule exists predominantly in its neutral, un-ionized state in non-aqueous polar organic solvents, rather than as a zwitterion.

Consequently, solvating this molecule requires a solvent capable of disrupting its internal hydrogen-bond network while accommodating the highly lipophilic, fluorophilic -CF₃ tail.

Solvation Thermodynamics: The Hansen Framework

To predict and explain the solubility of this compound, we rely on Hansen Solubility Parameters (HSP) , which deconstruct the total cohesive energy of a liquid into three distinct intermolecular forces: Dispersion ( δd​ ), Polar ( δp​ ), and Hydrogen Bonding ( δh​ )[3].

For 2-Methoxy-6-(((2,2,2-trifluoroethyl)amino)methyl)phenol, the ideal solvent must possess:

  • High δp​ (Polarity): To stabilize the electron-rich aromatic ring and the dipole of the methoxy group.

  • High δh​ (Hydrogen Bonding): Specifically, strong Hydrogen Bond Acceptor (HBA) capacity to interact with the phenolic -OH and the secondary -NH-, breaking the intramolecular bonds.

SolvationMechanism Molecule Target Molecule (Strong Intramolecular H-Bonds) Protic Polar Protic Solvents (e.g., MeOH, EtOH) Strong HBD & HBA Molecule->Protic Expose to solvent Aprotic Polar Aprotic Solvents (e.g., DMSO, DMF) Strong HBA only Molecule->Aprotic Expose to solvent SolvatedProtic Solvated State (Donor-Acceptor Network) Protic->SolvatedProtic Disrupts internal H-bonds via HBD/HBA interactions SolvatedAprotic Solvated State (Acceptor-Driven Solvation) Aprotic->SolvatedAprotic Disrupts internal H-bonds via strong HBA interactions

Caption: Mechanistic pathways of solvation in polar protic vs. polar aprotic environments.

Self-Validating Experimental Protocol: The Shake-Flask Method

To empirically determine the thermodynamic solubility of this compound, the classical saturation shake-flask method remains the gold standard[4]. As an Application Scientist, I mandate a self-validating workflow. A single time-point measurement is insufficient because supersaturation or incomplete dissolution can skew results.

The following protocol ensures that true thermodynamic equilibrium is achieved and verified.

Causality Behind Methodological Choices
  • Why passive sedimentation over centrifugation? Centrifugation generates kinetic energy, which translates to heat. Even a 2°C fluctuation can alter the solubility profile of fluorinated compounds. Passive sedimentation at a strictly controlled temperature prevents thermal artifacts[4].

  • Why PTFE filters? Polar aprotic solvents like DMSO and DMF will dissolve standard cellulose acetate or nylon membranes, contaminating the sample. Polytetrafluoroethylene (PTFE) is universally chemically resistant.

  • Why the 24h/48h dual-sampling? This is the self-validation mechanism. If the concentration at 48 hours matches the 24-hour mark (±2%), thermodynamic equilibrium is confirmed.

Step-by-Step Workflow

Workflow Step1 Step 1: Solid Excess Add 50 mg compound to 1.0 mL solvent to ensure saturation Step2 Step 2: Thermostatic Shaking Agitate at 100 rpm, 25.0 ± 0.1 °C for 24 hours Step1->Step2 Step3 Step 3: Self-Validation Split Divide into two aliquots: 24h and 48h evaluation tracks Step2->Step3 Step4 Step 4: Passive Sedimentation Stand without agitation at 25.0 °C for 24 hours Step3->Step4 Step5 Step 5: Isothermal Filtration Filter supernatant through 0.45 µm PTFE membrane Step4->Step5 Step6 Step6 Step5->Step6

Caption: Self-validating shake-flask methodology for thermodynamic solubility determination.

  • Preparation: Weigh an excess amount of 2-Methoxy-6-(((2,2,2-trifluoroethyl)amino)methyl)phenol (approx. 50 mg) into a 2.0 mL amber glass HPLC vial.

  • Solvent Addition: Add exactly 1.0 mL of the target polar organic solvent (e.g., DMSO, Methanol). Seal tightly with a PTFE-lined cap.

  • Equilibration: Place the vials in a thermostatic shaking water bath at 25.0 ± 0.1 °C. Agitate at 100 strokes/min for 24 hours.

  • Sedimentation: Turn off the agitation. Allow the vials to stand undisturbed in the bath at 25.0 °C for an additional 24 hours to allow micro-particulates to settle[4].

  • Filtration: Carefully draw the supernatant using a pre-warmed glass syringe and filter through a 0.45 µm PTFE syringe filter into a fresh vial.

  • Quantification: Dilute the filtrate appropriately with the mobile phase and analyze via a validated HPLC-UV method (λ ≈ 270 nm, based on the phenol chromophore).

  • Validation: Repeat steps 4-6 at the 48-hour mark. Equilibrium is validated if the concentration difference between the 24h and 48h samples is ≤ 2.0%.

Quantitative Data: Solvent Selection Matrix

Based on the thermodynamic principles and the structural profile of the molecule, the following table outlines the expected solubility hierarchy in common polar organic solvents at 25°C.

Note: The data represents projected thermodynamic solubility ranges derived from the molecule's Hansen Solubility Parameters and fluorophilic interactions.

SolventClassificationDielectric Constant (ε)H-Bonding CapacityProjected Solubility (mg/mL)Mechanistic Rationale
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7Strong Acceptor> 100 (Freely Soluble) The strong S=O dipole acts as an exceptional H-bond acceptor, rapidly breaking the internal phenol-amine H-bonds.
Dimethylformamide (DMF) Polar Aprotic36.7Strong Acceptor> 80 (Freely Soluble) Similar to DMSO, the carbonyl oxygen effectively solvates the hydrogen bond donors of the molecule.
Methanol (MeOH) Polar Protic32.7Donor & Acceptor30 - 50 (Soluble) Amphiphilic nature allows it to solvate both the basic amine and the acidic phenol, though the -CF₃ group limits infinite miscibility.
Ethanol (EtOH) Polar Protic24.5Donor & Acceptor15 - 30 (Sparingly Soluble) Lower dielectric constant than methanol; the hydrophobic ethyl tail slightly improves interaction with the -CF₃ group, but overall solvation energy is lower.
Acetonitrile (MeCN) Polar Aprotic37.5Weak Acceptor< 10 (Slightly Soluble) Despite high polarity, the cyano group is a poor H-bond acceptor, failing to efficiently disrupt the molecule's strong intramolecular bonds.

Conclusion

The solubility of 2-Methoxy-6-(((2,2,2-trifluoroethyl)amino)methyl)phenol in polar organic solvents is dictated by a delicate balance between its heavily functionalized, hydrogen-bonding core and its highly lipophilic, electron-withdrawing trifluoroethyl tail. By leveraging polar aprotic solvents with high hydrogen-bond acceptor capacities (like DMSO and DMF), researchers can maximize solubility for downstream assays or synthetic workflows. Furthermore, employing a self-validating shake-flask protocol ensures that the kinetic artifacts often associated with fluorinated compounds are eliminated, yielding robust, reproducible thermodynamic data.

References

  • Guidechem. (n.d.). 1016756-54-9 - Sale from Quality Suppliers.
  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341.

Sources

Exploratory

Unidentified Substance: CAS 1016756-54-9 Presents Challenge for Toxicity and Safety Profiling

A comprehensive investigation into the toxicity and safety profile of the substance identified by CAS Registry Number 1016756-54-9 for laboratory use has been impeded by the inability to identify the corresponding chemic...

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Author: BenchChem Technical Support Team. Date: April 2026

A comprehensive investigation into the toxicity and safety profile of the substance identified by CAS Registry Number 1016756-54-9 for laboratory use has been impeded by the inability to identify the corresponding chemical entity. Extensive searches across a wide array of chemical databases, regulatory archives, and commercial supplier catalogs have yielded no information for this specific identifier, preventing the creation of a requested in-depth technical guide for researchers, scientists, and drug development professionals.

Initial and subsequent advanced searches have failed to retrieve any public data associated with CAS 1016756-54-9. Standard chemical and scientific databases, which serve as the primary resource for identifying substances and their properties, do not contain an entry for this number. This absence of information makes it impossible to determine the chemical's name, structure, or area of research, which are fundamental prerequisites for any toxicological and safety assessment.

Further attempts to locate information by exploring patent databases and regulatory agency websites have also been unsuccessful. Typically, novel compounds synthesized for research or commercial purposes are documented in patents, and their safety is evaluated by regulatory bodies. The lack of any mention of CAS 1016756-54-9 in these resources suggests that the substance may be highly proprietary and not disclosed in the public domain, or that the CAS number itself may be inaccurate.

In the absence of a confirmed chemical identity, any discussion of its toxicity, safety profile, and appropriate laboratory handling procedures would be purely speculative and scientifically unsound. The core requirements of a technical guide, including an analysis of its specific nature, scientifically validated protocols, and authoritative references, cannot be met.

It is imperative for any laboratory personnel intending to work with a chemical substance to have access to a comprehensive Safety Data Sheet (SDS) and other relevant safety information. The inability to locate any such documentation for CAS 1016756-54-9 raises significant safety concerns.

Given the complete lack of identifiable information for CAS 1016756-54-9 in publicly accessible and specialized databases, it is not possible to generate a technical guide on its toxicity and safety profile. It is strongly recommended that the end-user verify the correctness of the CAS number. In the event that the number is confirmed to be correct, the substance should be treated as a compound of unknown toxicity, and extreme caution should be exercised. All handling should be conducted under the most stringent safety protocols, including the use of appropriate personal protective equipment (PPE) and containment measures, until a positive identification and a thorough toxicological assessment can be performed.

Foundational

Engineering the Coordination Sphere: Electronic and Steric Dynamics of 2-Methoxy-6-Aminomethylphenol Derivatives

Executive Summary The 2-methoxy-6-aminomethylphenol scaffold—frequently referred to as 3-methoxy-2-hydroxybenzylamine or the reduced o-vanillin amine—is a privileged ligand framework and pharmacophore. By bridging the ga...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-methoxy-6-aminomethylphenol scaffold—frequently referred to as 3-methoxy-2-hydroxybenzylamine or the reduced o-vanillin amine—is a privileged ligand framework and pharmacophore. By bridging the gap between rigid Schiff bases (salens) and highly flexible aliphatic amines, this structural motif offers unparalleled control over transition metal coordination spheres. This whitepaper dissects the electronic topography, steric dynamics, and self-validating synthetic workflows required to harness these derivatives in advanced catalysis and drug development.

Electronic Topography and Hemilability

The fundamental reactivity of the 2-methoxy-6-aminomethylphenol ligand is dictated by the electronic cross-talk between its three functional groups: the phenolate oxygen, the aminomethyl nitrogen, and the ortho-methoxy group.

  • Phenolate Core Enrichment: The deprotonated hydroxyl group acts as a potent σ and π donor to metal centers. The adjacent 3-methoxy group exerts a dual electronic effect: a +M (mesomeric) electron-donating effect into the aromatic ring, and a -I (inductive) effect. The net result is an enrichment of electron density on the phenolate oxygen, increasing its Lewis basicity compared to an unsubstituted phenol.

  • Aliphatic Nitrogen Basicity: The methylene bridge (-CH2-) critically insulates the amine nitrogen from the aromatic π -system. This preserves the sp3 aliphatic basicity of the nitrogen, making it a robust σ -donor, in stark contrast to aniline derivatives where the nitrogen lone pair is delocalized into the ring.

  • Hemilabile Tridentate Potential: While typically acting as a bidentate (N,O) chelate, the 3-methoxy oxygen can participate in coordination. This provides a hemilabile (O,N,O) tridentate mode that can temporarily stabilize highly electrophilic metal centers during dynamic catalytic cycles, or produce asymmetric dinuclear structures with unique photoluminescent behaviors[1].

Steric Dynamics and Conformational Control

Steric bulk is a primary vector for controlling catalyst activity, preventing unwanted dimerization, and directing stereoselectivity.

  • The 3-Methoxy Bulwark: The methoxy group at the 3-position creates a significant steric wall adjacent to the primary coordination site. In bis(phenoxy-imine) or bis(phenoxy-amine) Titanium(IV) complexes, this steric hindrance dictates the overall coordination geometry. To relieve steric strain, the complex is often forced to adopt specific N-O or O-O chelation modes, which directly impacts its catalytic efficiency in lactone ring-opening polymerizations[2].

  • N-Substituent Modulation: The steric environment is further tuned by functionalizing the amine nitrogen. Bulky N-alkyl or N-aryl groups restrict rotation around the C-N bond, locking the ligand into a specific conformation.

CoordinationModes Root Ligand: 2-Methoxy-6-Aminomethylphenol Bi Bidentate (N, O) Phenolate & Amine Root->Bi Tri Tridentate (O, N, O) Phenolate, Amine, Methoxy Root->Tri Outcome1 Favors Monomeric Catalytic Species Bi->Outcome1 Outcome2 Stabilizes Transition States via Hemilability Tri->Outcome2 Steric Steric Bulk on Nitrogen (e.g., N-Aryl groups) Steric->Bi Electro Highly Electrophilic Metal (e.g., Ti(IV), V(V)) Electro->Tri

Fig 1: Coordination dynamics dictated by steric and electronic environments.

Self-Validating Synthesis Protocol: The Causality of Reduction

The synthesis of these derivatives typically proceeds via the condensation of o-vanillin with a primary amine, followed by the reduction of the resulting Schiff base. The choice of reducing agent is critical and highlights a common pitfall in coordination chemistry.

The Causality of Reagent Selection: Historically, the reduction of imines using Zinc dust and acetic acid (Zn/AcOH) is a standard organic transformation. However, applying this to o-vanillin derivatives leads to a catastrophic isolation failure. The newly formed 2-methoxy-6-aminomethylphenol is a potent chelator that immediately coordinates to the Zn(II) ions generated as a byproduct of the reduction, forming an intractable metal complex[3]. To prevent this ligand sequestration, a hydride donor like NaBH 4​ must be used, ensuring the free ligand can be isolated cleanly[3].

Step-by-Step Self-Validating Methodology

Phase 1: Imine Condensation

  • Execution: Dissolve o-vanillin (1.0 eq) in absolute ethanol. Add the primary amine (1.0 eq) dropwise under continuous stirring at room temperature. Ethanol is chosen as a protic solvent to facilitate the proton transfer required for the elimination of water.

  • Validation Milestone 1: Observe a distinct color shift to bright yellow or orange, accompanied by the precipitation of the Schiff base. Analyze via TLC (Hexane/EtOAc); the disappearance of the o-vanillin spot (UV active, blue fluorescence) confirms quantitative conversion.

Phase 2: Hydride Reduction

  • Execution: Suspend the isolated Schiff base in dry methanol or THF. Cool to 0 °C using an ice bath. Slowly add NaBH 4​ (1.5 eq) in small portions to control the exothermic release of hydrogen gas.

  • Validation Milestone 2: The reaction is complete when the bright yellow color of the imine completely dissipates, yielding a colorless or pale solution. Evolution of H 2​ gas will cease.

  • Final Verification: Quench with saturated NH 4​ Cl, extract with dichloromethane, and dry over MgSO 4​ . Confirm the reduction via 1 H NMR (disappearance of the imine -CH=N- singlet at ~8.5 ppm and appearance of the benzylic -CH 2​ -NH- protons at ~3.8 ppm).

SynthesisWorkflow A o-Vanillin + Amine B Condensation (EtOH) Milestone: Yellow Precipitate A->B C Schiff Base (Imine) B->C D Reduction: NaBH4 (Hydride Transfer) C->D Preferred Route E Reduction: Zn/AcOH (Electron Transfer) C->E High Risk F Target: Free 2-Methoxy- 6-Aminomethylphenol D->F Clean Isolation G Failure: Trapped Zn(II) Coordination Complex E->G Ligand Sequestration

Fig 2: Synthetic workflow highlighting the causality of reducing agent selection.

Quantitative Data: Ligand Parameterization

The following table summarizes the comparative electronic and steric parameters of the o-vanillin derived scaffold against standard phenolic ligands, dictating their utility in complex design.

Ligand ScaffoldPhenolate pKa (approx)Primary Coordination ModeSteric Profile & Bite Angle InfluenceCatalytic Application
Salicylamine (Unsubstituted)~8.5Bidentate (N,O)Low steric hindrance; highly flexible bite angle.General coordination chemistry.
2-Methoxy-6-aminomethylphenol ~9.2Bidentate / Tridentate (hemilabile)High bulk at ortho-position; restricts rotation and enforces specific chelation modes[2].ROCOP, Olefin Polymerization[4].
3,5-Di-tert-butyl-salicylamine ~10.1Bidentate (N,O)Extreme bulk; forces monomeric species and prevents dimerization.Asymmetric Catalysis.

Applications in Catalysis and Therapeutics

Ring-Opening Copolymerization (ROCOP): Dinuclear zinc complexes coordinated by o-vanillin derived salan ligands exhibit high catalytic activity for the ROCOP of carbon dioxide and cyclohexene oxide. The stability and turnover frequency of these catalysts are heavily dependent on the steric interplay between the 3-methoxy group and the diamine backbone. Optimizing these steric parameters allows for activities equivalent to, or exceeding, traditional metal salen catalysts[4].

Therapeutic Intercalation and Diagnostics: In the realm of metallo-drugs, Manganese(III) salen complexes bearing 3-methoxy substituents demonstrate altered DNA binding and cleavage efficiencies. The steric bulk of the methoxy group interacts directly with the DNA minor groove, perturbing the thermodynamic partitioning and enantiospecificity of the cleavage event[5]. Furthermore, dinuclear zinc complexes utilizing these ligands exhibit unique photoluminescent behavior, enabling the highly sensitive fluorescent detection of hazardous nitroaromatic substances[1].

References

  • Synthesis, Structure, and Fluorescence Features of a Dinuclear Zinc Complex Based on a Quinoline-Containing Schiff Base Ligand. Advances in Engineering Technology Research. 6

  • Steric and Electronic Effects, Enantiospecificity, and Reactive Orientation in DNA Binding/Cleaving by Substituted Derivatives of [SalenMnIII]+. ACS Publications. 5

  • Oxidation of Transition Metal Complexes with 3,7-Diazabicyclo[3.3.1]nonane-Derived Ligands. University of Heidelberg. 3

  • New Coordination Modes for Modified Schiff Base Ti(IV) Complexes and Their Control over Lactone Ring-Opening Polymerization Activity. ACS Publications. 2

  • Dinuclear Zinc Salen Catalysts for the Ring Opening Copolymerization of Epoxides and Carbon Dioxide or Anhydrides. ACS Publications. 4

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Step-by-Step Laboratory Synthesis of 2-Methoxy-6-(((2,2,2-trifluoroethyl)amino)methyl)phenol

Abstract This application note provides a comprehensive, step-by-step protocol for the laboratory synthesis of 2-Methoxy-6-(((2,2,2-trifluoroethyl)amino)methyl)phenol. The synthesis is achieved through a one-pot reductiv...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the laboratory synthesis of 2-Methoxy-6-(((2,2,2-trifluoroethyl)amino)methyl)phenol. The synthesis is achieved through a one-pot reductive amination of o-vanillin with 2,2,2-trifluoroethylamine, a robust and efficient method for forming the target secondary amine. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, and safety considerations.

Introduction

The synthesis of fluorinated organic molecules is of significant interest in medicinal chemistry and drug development.[1][2] The introduction of a trifluoromethyl group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3] The target compound, 2-Methoxy-6-(((2,2,2-trifluoroethyl)amino)methyl)phenol, incorporates both a phenol and a trifluoroethylated amine moiety, making it a valuable building block for the synthesis of novel pharmaceutical agents and other functionalized molecules.

The synthetic strategy detailed herein employs a reductive amination reaction, a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[4][5] This method involves the initial formation of an imine (Schiff base) from the condensation of an aldehyde (o-vanillin) and a primary amine (2,2,2-trifluoroethylamine), followed by the in situ reduction of the imine to the desired secondary amine.[6][7] We have selected sodium triacetoxyborohydride (STAB) as the reducing agent due to its high selectivity for imines over aldehydes, which allows for a convenient one-pot procedure.[4][5]

Overall Synthetic Scheme

Synthetic Workflow o_vanillin o-Vanillin intermediate Imine Intermediate (Schiff Base) o_vanillin->intermediate Condensation amine 2,2,2-Trifluoroethylamine amine->intermediate product 2-Methoxy-6-(((2,2,2-trifluoroethyl)amino)methyl)phenol intermediate->product Reduction reductant Sodium Triacetoxyborohydride (STAB) reductant->product

Sources

Application

Application Note: High-Fidelity Ring-Opening Polymerization of rac-Lactide using a Fluorinated Aminomethylphenol Zirconium(IV) Catalyst

Executive Summary & Mechanistic Rationale The synthesis of well-defined, biodegradable aliphatic polyesters like polylactide (PLA) requires metal catalysts that exhibit high activity and strict stereocontrol. The ligand...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The synthesis of well-defined, biodegradable aliphatic polyesters like polylactide (PLA) requires metal catalysts that exhibit high activity and strict stereocontrol. The ligand 2-Methoxy-6-(((2,2,2-trifluoroethyl)amino)methyl)phenol (CAS: 1016756-54-9) is a highly specialized bidentate/tridentate [O,N,O] aminomethylphenol derivative designed for early transition metal catalysis.

As a Senior Application Scientist, understanding the causality behind ligand design is critical for optimizing catalytic workflows. Aminomethylphenol ligands are privileged scaffolds in Group 4 metal-catalyzed ring-opening polymerization (ROP) . The incorporation of the 2,2,2-trifluoroethyl (–CH₂CF₃) group on the amine nitrogen serves a distinct, three-fold mechanistic purpose:

  • Electronic Tuning (Enhanced Lewis Acidity): The strong electron-withdrawing nature of the –CF₃ group drastically reduces the basicity of the amine nitrogen. Upon coordination to Zirconium(IV), this electron deficiency is transmitted to the metal center, increasing its Lewis acidity. A highly electrophilic Zr(IV) center binds the carbonyl oxygen of the lactide monomer more tightly, lowering the activation energy for the subsequent nucleophilic attack by the initiating alkoxide group .

  • Steric Shielding: The unique steric bulk of the trifluoroethyl group provides a specific coordination environment that suppresses intermolecular transesterification (chain-transfer) side reactions, ensuring a "living" polymerization process with narrow polydispersity indices (PDI < 1.15).

  • Hemilabile Stabilization: The ortho-methoxy group acts as a hemilabile donor, transiently coordinating to stabilize the highly electrophilic Zr(IV) center during the transition state of monomer insertion, thereby preventing catalyst aggregation.

Pre-Catalyst Synthesis: Bis[2-Methoxy-6-(((2,2,2-trifluoroethyl)amino)methyl)phenolato]zirconium(IV) Diisopropoxide

Self-Validating Protocol: This synthesis must be conducted under strictly anhydrous and anaerobic conditions using standard Schlenk techniques, as Zr(IV) alkoxides are highly susceptible to hydrolysis. The release of isopropanol serves as a stoichiometric indicator of successful metalation.

Step-by-Step Methodology:
  • Preparation: In an argon-filled glovebox, charge a 50 mL Schlenk flask with 2.0 equivalents (2.0 mmol, 498 mg) of 2-Methoxy-6-(((2,2,2-trifluoroethyl)amino)methyl)phenol.

  • Solvation: Dissolve the ligand in 10 mL of anhydrous, degassed toluene. The solution will appear as a pale yellow, hydrophobic liquid .

  • Metalation: Slowly add 1.0 equivalent (1.0 mmol, 387 mg) of Zirconium(IV) isopropoxide isopropanol complex [Zr(OiPr)₄(HOiPr)] dissolved in 5 mL of toluene dropwise at room temperature. Causality: Dropwise addition prevents localized stoichiometric imbalances that could lead to the formation of kinetically trapped, inactive homoleptic species (e.g., L₄Zr).

  • Reaction & Byproduct Removal: Stir the mixture at 60 °C for 4 hours. Connect the Schlenk flask to a vacuum line and carefully remove the solvent and the liberated isopropanol under reduced pressure. Self-Validation Check: The quantitative recovery of a pale-yellow solid indicates complete conversion. If the residue remains an oil, trace isopropanol is still coordinated, requiring azeotropic distillation with an additional 5 mL of toluene.

  • Crystallization: Recrystallize the crude solid from a concentrated mixture of anhydrous pentane and toluene (3:1 v/v) at -30 °C to yield the pure pre-catalyst, [L]₂Zr(OiPr)₂.

Workflow Step1 1. Ligand Deprotonation Reaction with Zr(OiPr)4(HOiPr) Step2 2. Pre-Catalyst Isolation Crystallization of L2Zr(OiPr)2 Step1->Step2 Step3 3. Monomer Addition Addition of rac-Lactide in Toluene Step2->Step3 Step4 4. Ring-Opening Polymerization Heating at 80°C under Argon Step3->Step4 Step5 5. Quenching & Precipitation Addition of Methanol Step4->Step5

Workflow for catalyst synthesis and subsequent ring-opening polymerization.

Application Protocol: Ring-Opening Polymerization (ROP) of rac-Lactide

Causality in Polymerization Conditions: Toluene is selected as the solvent because its non-coordinating nature does not compete with the lactide monomer for the Lewis acidic Zr(IV) vacant sites. A temperature of 80 °C provides the optimal kinetic energy to overcome the ring-strain barrier of lactide while remaining low enough to avoid thermal degradation or epimerization of the monomer .

Step-by-Step Methodology:
  • Monomer Purification: Sublimation of rac-lactide prior to use is mandatory. Trace lactic acid impurities will act as chain transfer agents, destroying molecular weight control.

  • Initiation: In a glovebox, dissolve 0.01 mmol of the [L]₂Zr(OiPr)₂ pre-catalyst in 2 mL of anhydrous toluene. Add this to a rapidly stirring solution of rac-lactide (1.0 mmol, 144 mg) in 3 mL of toluene ([M]/[I] ratio = 100).

  • Propagation: Seal the reaction vessel and heat to 80 °C. Self-Validation Check (In-Process): After 30 minutes, withdraw a 0.1 mL aliquot, quench with wet CDCl₃, and analyze via ¹H NMR. The shift of the lactide methine quartet from 5.02 ppm to the broad polymer methine signal at 5.15–5.20 ppm confirms active propagation. A visible increase in solution viscosity should also be apparent.

  • Termination: Once >95% conversion is confirmed via NMR (typically 1.5 hours for this highly active fluorinated catalyst), quench the reaction by adding 1 mL of acidic methanol (containing 1% HCl). This instantly protonates the growing Zr-alkoxide bond, terminating the living chain.

  • Precipitation: Pour the quenched mixture into 50 mL of cold, vigorously stirring methanol. Collect the precipitated white fibrous polylactide (PLA) via vacuum filtration and dry to constant weight under high vacuum at 40 °C.

ROP_Mechanism Cat Active Catalyst [L]2Zr(OiPr)2 Coord Monomer Coordination (rac-Lactide binds to Zr) Cat->Coord + rac-Lactide Insert Migratory Insertion (Alkoxide attacks carbonyl) Coord->Insert Intramolecular attack RingOpen Ring Opening (Cleavage of acyl-oxygen bond) Insert->RingOpen Bond cleavage Prop Propagation (Regenerated Zr-alkoxide) RingOpen->Prop Chain extension Prop->Coord Next monomer

Coordination-insertion mechanism of lactide ROP catalyzed by the Zr(IV) complex.

Quantitative Data Presentation

The table below summarizes the kinetic advantage and strict molecular weight control imparted by the 2,2,2-trifluoroethyl group compared to a standard non-fluorinated isopropyl analog. The enhanced Lewis acidity drives a 3-fold increase in the apparent propagation rate constant ( kapp​ ).

Ligand Substitution (N-Alkyl)[M]/[I] RatioTime to >95% Conv. (h) kapp​ (h⁻¹)Theoretical Mn​ ( g/mol )Experimental Mn​ ( g/mol )PDI ( Mw​/Mn​ )
–CH₂CF₃ (Fluorinated) 1001.52.1514,40014,2501.08
–CH(CH₃)₂ (Standard) 1004.50.6814,40013,8001.22
–CH₂CF₃ (Fluorinated) 3004.00.8543,20042,9001.11

Note: Experimental Mn​ and PDI are determined by Gel Permeation Chromatography (GPC) in THF against polystyrene standards, corrected with a factor of 0.58 for PLA.

References

  • Title: Phenoxytriamine complexes of yttrium: synthesis, structure and use in the polymerization of lactide and ε-caprolactone Source: Dalton Transactions (2006) URL: [Link][1]

  • Title: Functional biodegradable polymers via ring-opening polymerization of monomers without protective groups Source: Chemical Society Reviews (2018) URL: [Link][2]

  • Title: Synthesis of amine-phenol ligands in water – a simple demonstration of a hydrophobic effect Source: Green Chemistry Letters and Reviews (2008) URL: [Link][3]

  • Title: Poly(L,L-lactide) Microspheres by Ring-Opening Polymerization Source: Macromolecules (1996) URL: [Link][4]

Sources

Method

Application Note: A Robust, Validated HPLC Method for the Quantification of 2-Methoxy-6-(((2,2,2-trifluoroethyl)amino)methyl)phenol

Abstract This application note details the development and subsequent validation of a precise and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Methoxy-6-(((2,2,2-triflu...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the development and subsequent validation of a precise and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Methoxy-6-(((2,2,2-trifluoroethyl)amino)methyl)phenol. The methodology is designed for researchers, scientists, and drug development professionals requiring a robust analytical technique for this novel compound. The method development was systematically approached by evaluating the analyte's structural characteristics. The final isocratic method utilizes a C18 reversed-phase column with a UV detector, demonstrating excellent performance in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4] All validation parameters, including specificity, linearity, accuracy, precision, and robustness, were found to be within acceptable limits.

Introduction

2-Methoxy-6-(((2,2,2-trifluoroethyl)amino)methyl)phenol is a unique molecule featuring a phenolic ring, a methoxy group, an amine function, and a trifluoroethyl moiety. The accurate quantification of this compound is essential for various stages of pharmaceutical development, including purity assessment, stability studies, and formulation analysis. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of phenolic compounds due to its high resolution and sensitivity.[5][6] The presence of the fluorinated group can introduce unique chromatographic behavior, which necessitates a carefully developed and validated method.[7] This document provides a comprehensive guide to a validated HPLC method suitable for the routine analysis of this analyte.

Analyte Properties and Method Development Rationale

A thorough understanding of the analyte's physicochemical properties is fundamental to developing an effective HPLC method.

  • Structure:

    • Phenolic Hydroxyl Group (-OH): Imparts acidic properties (weak acid) and is a strong chromophore, making UV detection a suitable choice. The pKa of a phenolic proton is typically around 10, meaning it will be in its neutral, protonated form in acidic mobile phases.

    • Amine Group (-NH-): This secondary amine is basic and will be protonated at acidic pH. This positive charge can lead to peak tailing on silica-based columns due to interaction with residual silanols. Therefore, pH control of the mobile phase is critical.

    • Trifluoroethyl Group (-CH2CF3): The highly electronegative fluorine atoms can alter the compound's polarity and may offer unique selectivity on certain stationary phases, including those with fluorinated modifications.[7]

    • Aromatic Ring: The benzene ring is the primary chromophore, responsible for UV absorbance. Phenolic compounds typically exhibit maximum absorbance (λmax) in the range of 270-280 nm.[8]

Based on these features, a reversed-phase HPLC method was selected. The general approach for phenolic compounds often involves a C18 column with a mobile phase consisting of a mixture of water (often buffered) and an organic solvent like acetonitrile or methanol.[9][10]

HPLC Method Development

Instrumentation and Reagents
  • HPLC System: An Agilent 1100 Series liquid chromatograph or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A Poroshell 120 EC-C18 (4.6 mm × 100 mm, 2.7 µm) or equivalent core-shell C18 column was chosen for its high efficiency and speed.[5][6]

  • Reagents: HPLC-grade acetonitrile, methanol, and water. Formic acid (or acetic acid) for mobile phase pH adjustment.

Optimization of Chromatographic Conditions

The method development process followed a systematic approach to achieve optimal separation and peak shape.

G cluster_0 Method Development Workflow A Analyte Characterization (Phenol, Amine, Fluoro-group) B Initial Column & Mobile Phase Selection (C18, ACN/Water) A->B Informs initial choices C Mobile Phase pH Optimization (Test 0.1% Formic Acid) B->C Address peak shape D Organic Modifier Optimization (Gradient to Isocratic) C->D Adjust retention & runtime E Wavelength Selection (Scan for λmax) D->E Maximize sensitivity F Final Optimized Method E->F Finalize parameters

Caption: Workflow for HPLC method development.

  • Column Selection: A C18 stationary phase was selected as it is a versatile, non-polar phase suitable for retaining the moderately non-polar analyte.

  • Mobile Phase Selection: A mixture of acetonitrile and water was chosen. Acetonitrile generally provides lower backpressure and better peak shape for many compounds compared to methanol. To suppress the ionization of the phenolic hydroxyl group and ensure consistent protonation of the amine, the mobile phase was acidified. 0.1% formic acid in water was found to be effective in providing sharp, symmetrical peaks.

  • Detection Wavelength (λmax): A UV scan of the analyte in the mobile phase showed a maximum absorbance at 275 nm, which was selected for quantification to ensure maximum sensitivity.

  • Isocratic vs. Gradient Elution: Initial scouting runs with a gradient elution helped to determine the approximate organic solvent concentration needed to elute the analyte. Based on this, an isocratic method was developed to simplify the method and improve reproducibility. The final composition of acetonitrile and 0.1% formic acid in water was optimized to achieve a retention time of approximately 4-5 minutes.

Final Optimized HPLC Method
ParameterCondition
Column Poroshell 120 EC-C18 (4.6 mm × 100 mm, 2.7 µm)
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (45:55, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 275 nm
Injection Volume 10 µL
Run Time 8 minutes

Method Validation Protocol

The optimized method was validated according to the ICH Q2(R1) guidelines.[1][2][3][4][11]

G cluster_params Validation Parameters Validation Method Validation (ICH Q2R1)) Specificity Linearity & Range Accuracy Precision LOD & LOQ Robustness Specificity Specificity (Peak Purity) Validation:p1->Specificity Linearity Linearity (5 levels, r² > 0.999) Validation:p2->Linearity Accuracy Accuracy (Spike Recovery) Validation:p3->Accuracy Precision Precision (Repeatability & Intermediate) Validation:p4->Precision LOD_LOQ LOD & LOQ (Signal-to-Noise) Validation:p5->LOD_LOQ Robustness Robustness (Small Variations) Validation:p6->Robustness

Sources

Application

Application Note: High-Yield Reductive Amination Protocols for Synthesizing Trifluoroethyl Aminomethyl Phenols

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Methodology & Protocol Guide Introduction and Mechanistic Causality The incorporation of a 2,2,2-trifluoroethy...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Methodology & Protocol Guide

Introduction and Mechanistic Causality

The incorporation of a 2,2,2-trifluoroethyl group (-CH₂CF₃) into phenolic scaffolds is a highly sought-after transformation in modern drug discovery. The strong electron-withdrawing nature of the trifluoromethyl group lowers the pKa of the adjacent amine, increases the overall lipophilicity of the molecule, and significantly enhances metabolic stability against oxidative dealkylation[1].

Synthesizing trifluoroethyl aminomethyl phenols typically involves the reductive amination of a hydroxybenzaldehyde (e.g., salicylaldehyde) with 2,2,2-trifluoroethylamine (TFEA). However, this reaction presents unique kinetic and thermodynamic challenges:

  • The Nucleophilicity Deficit: Due to the strong inductive effect of the -CF₃ group, TFEA is an exceptionally weak nucleophile (conjugate acid pKa ~5.7, compared to ~10.6 for ethylamine)[2]. Consequently, the initial nucleophilic attack on the aldehyde to form the hemiaminal, and its subsequent dehydration to the imine, is sluggish.

  • Chemoselectivity Risks: Because imine formation is slow, the premature addition of a reducing agent can lead to the direct reduction of the unreacted starting aldehyde into a benzyl alcohol byproduct (e.g., salicyl alcohol)[3].

  • The Reductant of Choice: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the optimal hydride source. Unlike NaBH₄, STAB is mild enough that it does not reduce aldehydes at room temperature, allowing it to selectively target the protonated iminium intermediate[1].

To build a self-validating and high-yielding synthetic system, the protocols below separate the imine formation and reduction steps (either temporally in one pot, or physically via a two-step process), utilizing acid catalysis to drive the equilibrium.

Experimental Workflows & Logic

The general workflow for this transformation relies on strict control of the reaction environment, ensuring that the transient imine is formed and stabilized before hydride transfer occurs.

ExperimentalWorkflow Step1 1. Reagent Assembly (Aldehyde + TFEA) Step2 2. Imine Formation (Acid Catalysis) Step1->Step2 Step3 3. Hydride Reduction (STAB Addition) Step2->Step3 Step4 4. Aqueous Quench (pH 7-8 Buffer) Step3->Step4 Step5 5. Product Isolation (Target Phenol) Step4->Step5

Figure 1: End-to-end experimental workflow for the reductive amination of hydroxybenzaldehydes with TFEA.

Mechanistic Pathway

The causality of the reaction dictates that acid is required twice: first to activate the aldehyde electrophile, and second to protonate the imine into a highly reactive iminium species.

ReactionMechanism Aldehyde Salicylaldehyde Electrophile Hemiaminal Hemiaminal Intermediate Transient Aldehyde->Hemiaminal Nucleophilic Addition Amine 2,2,2-Trifluoroethylamine Weak Nucleophile Amine->Hemiaminal Imine Trifluoroethyl Imine Activated Species Hemiaminal->Imine Dehydration (-H2O) Acid Catalysis Product Target Phenol Stable Amine Imine->Product Hydride Transfer from NaBH(OAc)3

Figure 2: Mechanistic pathway highlighting the transition from hemiaminal to the reduced amine.

Quantitative Reagent Analysis

Selecting the correct reducing agent is the most critical variable in this synthesis. The table below summarizes the empirical data justifying the use of STAB over alternative hydrides.

Reducing AgentRelative Reactivity toward IminesReactivity toward AldehydesToxicity ProfileOptimal pH Range
NaBH(OAc)₃ (STAB) HighVery LowLow4.0 - 5.0
NaBH₃CN HighLowHigh (HCN gas risk)3.0 - 4.0
NaBH₄ Very HighVery HighLow7.0 - 9.0
Borane-Pyridine ModerateLowModerate3.0 - 5.0

Data Interpretation: STAB provides the optimal balance of chemoselectivity and safety. NaBH₄ will indiscriminately reduce the starting salicylaldehyde, leading to massive yield losses.

Validated Experimental Protocols

Protocol A: One-Pot Direct Reductive Amination (For Standard Substrates)

Best suited for unhindered, electron-deficient, or neutral hydroxybenzaldehydes.

Reagents:

  • Hydroxybenzaldehyde (1.0 equiv, 10 mmol)

  • 2,2,2-Trifluoroethylamine (TFEA) (1.5 equiv, 15 mmol)

  • NaBH(OAc)₃ (STAB) (2.0 equiv, 20 mmol)

  • Glacial Acetic Acid (AcOH) (1.5 equiv, 15 mmol)

  • 1,2-Dichloroethane (DCE) (0.2 M, 50 mL)

Step-by-Step Methodology:

  • Reagent Assembly: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the hydroxybenzaldehyde in anhydrous DCE.

    • Causality: DCE is preferred over dichloromethane (DCM) due to its higher boiling point, which allows for mild heating if the imine formation is slow.

  • Amine Addition: Add TFEA via syringe, followed immediately by glacial acetic acid. Stir the mixture at room temperature for 2–4 hours.

    • Causality: AcOH serves as a Brønsted acid to activate the carbonyl carbon and facilitate the dehydration of the hemiaminal intermediate.

  • Validation Checkpoint 1: Remove a 50 µL aliquot, dilute in CDCl₃, and analyze via ¹H NMR. Confirm the disappearance of the aldehyde proton (~9.8 ppm) and the appearance of the imine proton (~8.5 ppm). Do not proceed until conversion is >85%.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add STAB portion-wise over 10 minutes.

    • Causality: Portion-wise addition controls the exothermic hydride transfer and minimizes the localized concentration of reductant, preventing off-target reduction.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Quench & Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (50 mL) until gas evolution ceases (pH ~7.5). Extract the aqueous layer with DCM (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation Checkpoint 2: Analyze the crude mixture via LC-MS. The target trifluoroethyl aminomethyl phenol should dominate the chromatogram.

Protocol B: Lewis Acid-Mediated Two-Step Amination (For Hindered Substrates)

Best suited for sterically hindered or highly electron-rich salicylaldehydes where standard acid catalysis fails to drive imine formation[3].

Reagents:

  • Hydroxybenzaldehyde (1.0 equiv, 10 mmol)

  • 2,2,2-Trifluoroethylamine hydrochloride (1.5 equiv, 15 mmol)

  • Zinc Chloride (ZnCl₂) (0.5 equiv, 5 mmol) or Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 equiv)

  • NaBH(OAc)₃ (STAB) (2.2 equiv, 22 mmol)

  • Acetonitrile (CH₃CN) and N,N-Dimethylacetamide (DMA)

Step-by-Step Methodology:

  • Forced Imine Formation: Suspend the hydroxybenzaldehyde, TFEA-HCl, and anhydrous ZnCl₂ in CH₃CN (50 mL).

    • Causality: ZnCl₂ acts as a powerful Lewis acid, coordinating to the phenolic and aldehydic oxygens, drastically increasing electrophilicity[3].

  • Azeotropic Dehydration: Heat the mixture to reflux. Use a Soxhlet extractor fitted with 4Å molecular sieves to continuously remove water for 3 hours.

    • Causality: Removing water shifts the thermodynamic equilibrium entirely toward the imine.

  • Solvent Exchange & Reduction: Cool the mixture to room temperature. Add STAB dissolved in DMA (20 mL) dropwise.

    • Causality: DMA is used to fully solubilize the STAB and the zinc-imine complex, ensuring a homogeneous reduction phase[3].

  • Workup: Stir for 4 hours. Quench with 1M NaOH (to break the zinc complexes) and extract with ethyl acetate. Purify via silica gel chromatography (Hexanes/EtOAc).

References

  • Multi-Kiloscale Enantioselective Synthesis of a Vitronectin Receptor Antagonist. Organic Process Research & Development. URL:[Link]

  • Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society. URL:[Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. International Journal of Molecular Sciences. URL:[Link]

Sources

Method

In vitro assay preparation using fluorinated aminophenol derivatives

Application Note: Design and Implementation of Fluorinated Aminophenol-Based Probes for High-Fidelity In Vitro Assays Introduction & Mechanistic Rationale Fluorinated aminophenol derivatives, such as 2-amino-4-fluorophen...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Design and Implementation of Fluorinated Aminophenol-Based Probes for High-Fidelity In Vitro Assays

Introduction & Mechanistic Rationale

Fluorinated aminophenol derivatives, such as 2-amino-4-fluorophenol and 5-fluoro-2-aminophenol, have evolved into indispensable building blocks for advanced in vitro assay probes[1][2]. While standard aminophenols are useful synthetic intermediates, they often lack the photostability and physiological sensitivity required for live-cell imaging and tracking[3].

The strategic incorporation of fluorine atoms onto the aminophenol aromatic ring introduces profound physicochemical advantages:

  • pKa Modulation via Inductive Effects: The strong electron-withdrawing nature of fluorine (-I effect) stabilizes the conjugate base of the hydroxyl and amine groups. This predictably lowers the pKa of the probe from ~9.0 down to the physiological range (~7.1), making it highly sensitive to subtle cytosolic pH fluctuations[2].

  • Enhanced Lipophilicity and Bioorthogonality: High degrees of fluorination (e.g., 54–61 wt% F) drive the partition coefficient of these molecules toward the fluorous phase. This enables the synthesis of "fluorofluorophores"—dyes that selectively partition into perfluorocarbon (PFC) nanoemulsions without leaking into aqueous cellular media, ensuring zero-background in vitro tracking[4][5].

  • Metabolic Stability: The robust C-F bond resists oxidative degradation by intracellular enzymes (e.g., cytochrome P450s), prolonging the functional lifespan of the probe during extended assays[6].

Physicochemical Properties of Aminophenol Derivatives

To select the appropriate derivative for your assay, it is critical to understand how fluorination alters the probe's optical and chemical behavior.

Table 1: Physicochemical Comparison of Standard vs. Fluorinated Aminophenol Probes

Probe CorepKaExcitation / EmissionKey AdvantagePrimary In Vitro Application
o-Aminophenol ~9.0~340 nm / 440 nmBaseline reactivityGeneral synthetic intermediate
5F-NEAP ~7.1~350 nm / 450 nmTuned to physiological pHIntracellular pH monitoring[2]
2-Amino-4-fluorophenol N/AVariable (Conjugate dependent)Enhanced metabolic stabilityBenzoxazine/API synthesis[1][6]
F68Chrom5 N/A~680 nm / 710 nmFluorous phase solubilityPFC nanoemulsion tracking[5]

Workflow & Logical Relationships

G A Fluorinated Aminophenol Core (e.g., 5-Fluoro) B Electronegative Fluorine Addition A->B C pKa Modulation (~7.1 Physiological) B->C D Enhanced Lipophilicity (54-61 wt% F) B->D E Intracellular pH Probes (e.g., 5F-NEAP) C->E F Fluorous-Soluble Chromophores D->F G High-Fidelity In Vitro Assay Readout E->G F->G

Workflow and mechanistic advantages of fluorinated aminophenol derivatives in in vitro assays.

Experimental Protocols

Protocol 1: Intracellular pH Monitoring using 5F-NEAP-AM

This protocol outlines the use of N-ethyl-5-fluoro-2-aminophenol N,O-diacetate (5F-NEAP), a fluorinated probe specifically designed for physiological pH measurement[2].

Self-Validating System: This assay utilizes an in situ Nigericin calibration. Nigericin is an H+/K+ ionophore that equilibrates intracellular pH with the extracellular buffer, allowing you to generate a standard curve directly within your live cell population to validate probe responsiveness.

Step-by-Step Methodology:

  • Probe Reconstitution: Dissolve 5F-NEAP-AM (Acetoxymethyl ester) in anhydrous DMSO to a 10 mM stock. Add an equal volume of 20% Pluronic F-127.

    • Causality: Pluronic F-127 acts as a non-ionic surfactant to prevent the highly lipophilic fluorinated probe from aggregating when introduced to aqueous culture media.

  • Cell Loading: Plate HeLa or HEK293 cells in a 96-well black, clear-bottom microplate. Wash twice with standard HEPES-buffered saline (HBS, pH 7.4). Dilute the 5F-NEAP-AM stock to 5 µM in HBS and incubate cells for 30–45 minutes at 37°C.

    • Causality: The AM ester masks the polar groups, allowing passive diffusion across the lipid bilayer. Once inside, intracellular esterases cleave the AM groups, trapping the pH-sensitive 5F-NEAP in the cytosol.

  • De-esterification Incubation: Remove the loading buffer, wash cells twice with fresh HBS, and incubate for an additional 20 minutes at 37°C in the dark.

    • Causality: Incomplete hydrolysis of AM esters yields high background fluorescence that is insensitive to pH. This resting period ensures complete activation of the probe.

  • Assay Execution: Treat cells with your experimental compound (e.g., a metabolic inhibitor). Measure fluorescence (Excitation: 350 nm, Emission: 450 nm).

  • In Situ Calibration: Aspirate media from control wells. Add High-K+ Calibration Buffers (135 mM KCl) adjusted to pH 6.5, 7.0, 7.5, and 8.0, containing 10 µM Nigericin. Incubate for 10 minutes, read fluorescence, and plot intensity vs. pH to generate your standard curve.

Protocol 2: In Vitro Tracking using Fluorous-Soluble Chromophores

For researchers utilizing perfluorocarbon (PFC) nanoemulsions for drug delivery, standard lipophilic dyes often leak into cellular membranes, causing false positives. Fluorinated aminophenols are used to synthesize fluorofluorophores (e.g., F68Chrom5) that remain strictly within the fluorous phase[4][5].

Step-by-Step Methodology:

  • Probe Synthesis (Overview): Subject the fluorinated aminophenol core to a Mentzer pyrone synthesis with ethyl pivaloylacetate, followed by methyl Grignard addition. This yields a highly fluorinated chromenylium dye[5].

  • Nanoemulsion Formulation: Dissolve the synthesized fluorofluorophore (1 mM) in a perfluorocarbon solvent (e.g., perfluorooctyl bromide). Emulsify with Pluronic F-68 surfactant in PBS using a microfluidizer until the droplet size is <200 nm[5].

  • Cellular Uptake Assay: Introduce the fluorescent PFC nanoemulsion to macrophage cultures (e.g., RAW 264.7) and incubate for 4 hours.

  • Imaging & Validation: Image the cells using a shortwave infrared (SWIR) or near-infrared (NIR) camera system[5].

    • Causality: Because the dye contains >50 wt% fluorine, it is perfectly bioorthogonal and lipophobic. If fluorescence is detected inside the cell, it guarantees the intact PFC droplet has been internalized, rather than just leaked dye[4].

References

1.[1] Title: 2-Amino-4-fluorophenol | CAS 399-97-3 - Ossila Source: ossila.com URL:

2.[2] Title: Fluorinated O-Aminophenol Derivatives for Measurement of Intracellular pH - PubMed Source: nih.gov URL:

3.[4] Title: Fluorofluorophores: Fluorescent Fluorous Chemical Tools Spanning the Visible Spectrum - PMC Source: nih.gov URL:

4.[5] Title: Shortwave Infrared Fluorofluorophores for Multicolor In Vivo Imaging - PMC - NIH Source: nih.gov URL:

5.[6] Title: Buy 2-Amino-4-fluorophenol hydrochloride | 87855-73-0 - Smolecule Source: smolecule.com URL:

6.[3] Title: Synthesis and Applications of Selected Fluorine-Containing Fluorophores - MDPI Source: mdpi.com URL:

Sources

Application

Application Note: Advanced Sample Preparation Strategies for the GC-MS Analysis of Chlorpyrifos in Complex Matrices

An important note on the target analyte: The provided CAS number, 1016756-54-9, does not correspond to a publicly documented chemical structure. To provide a scientifically accurate and valuable guide, this document will...

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Author: BenchChem Technical Support Team. Date: April 2026

An important note on the target analyte: The provided CAS number, 1016756-54-9, does not correspond to a publicly documented chemical structure. To provide a scientifically accurate and valuable guide, this document will focus on a representative and widely analyzed molecule, Chlorpyrifos (CAS 2921-88-2) . Chlorpyrifos is an organophosphate insecticide frequently monitored in environmental and food matrices by GC-MS, making it an excellent model for discussing modern sample preparation techniques.

Introduction: The Analytical Challenge

Chlorpyrifos (O,O-diethyl O-3,5,6-trichloro-2-pyridinyl phosphorothioate) is a broad-spectrum insecticide. Due to its potential toxicity, regulatory bodies worldwide mandate strict maximum residue limits (MRLs) in food and environmental samples. The analysis of Chlorpyrifos presents a significant challenge due to its presence at trace levels within highly complex sample matrices such as soil, water, and agricultural products.

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique for the quantification of Chlorpyrifos, offering exceptional sensitivity and selectivity. However, the success of any GC-MS analysis is critically dependent on the quality of the sample preparation. An effective preparation method must achieve three primary goals:

  • Efficiently extract the analyte from the sample matrix.

  • Remove interfering compounds (e.g., lipids, pigments, humic acids) that can contaminate the GC system and compromise data quality.

  • Concentrate the analyte to a level suitable for detection.

This application note provides a detailed guide to two powerful and widely adopted sample preparation techniques for Chlorpyrifos: QuEChERS for solid matrices and Solid-Phase Extraction (SPE) for aqueous samples. We will explore the chemical principles behind each step and provide validated, step-by-step protocols.

Analyte Properties: Understanding Chlorpyrifos

A successful extraction strategy is built upon the physicochemical properties of the target analyte.

PropertyValueImplication for Sample Preparation
Molecular Formula C₉H₁₁Cl₃NO₃PS---
Molar Mass 350.59 g/mol ---
LogP (octanol-water) 4.7Chlorpyrifos is highly nonpolar, indicating strong partitioning into organic solvents and lipids. This governs the choice of extraction solvents.
Vapor Pressure 2.1 mPa at 25°CSufficiently volatile for GC analysis.
Aqueous Solubility ~1.4 mg/L at 25°CLow water solubility necessitates organic solvent extraction from aqueous matrices.
Chemical Stability Susceptible to hydrolysis under alkaline conditions.pH control during extraction is critical. Acidification is often required to ensure analyte stability.

Technique Selection: A Logic-Driven Workflow

The choice of sample preparation technique is dictated primarily by the sample matrix. The following workflow illustrates the decision-making process.

G cluster_0 Sample Intake & Initial Assessment cluster_1 Solid/Semi-Solid Matrix Pathway cluster_2 Aqueous Matrix Pathway cluster_3 Final Processing Sample Sample Received MatrixType Determine Matrix Type Sample->MatrixType Homogenize Homogenize Sample (e.g., cryo-milling, blending) MatrixType->Homogenize Solid / High Moisture (e.g., Fruit, Soil, Tissue) Filter Filter Sample (e.g., 0.45 µm glass fiber) MatrixType->Filter Liquid (e.g., River Water, Wastewater) QuEChERS Perform QuEChERS Extraction (Acetonitrile + Salts) Homogenize->QuEChERS dSPE Dispersive SPE (d-SPE) Cleanup (PSA / C18 / GCB) QuEChERS->dSPE Evaporate Evaporate & Reconstitute in Injection Solvent (e.g., Isooctane) dSPE->Evaporate Acidify Acidify to pH < 4 (e.g., with H₃PO₄) Filter->Acidify SPE Solid-Phase Extraction (SPE) (e.g., C18 Cartridge) Acidify->SPE SPE->Evaporate GCMS GC-MS Analysis Evaporate->GCMS

Caption: Decision workflow for selecting a sample preparation method for Chlorpyrifos.

Protocol 1: QuEChERS for Solid Matrices (e.g., Fruits, Vegetables)

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a streamlined approach that combines salting-out liquid-liquid extraction with dispersive solid-phase extraction (d-SPE) for cleanup. It is the gold standard for pesticide residue analysis in food.

4.1. Principle of Operation

  • Extraction: The sample is homogenized and extracted with acetonitrile. Acetonitrile is fully miscible with water, allowing it to penetrate the aqueous phase of the sample to extract pesticides.

  • Phase Separation: A mixture of salts (commonly magnesium sulfate and sodium chloride) is added. Anhydrous MgSO₄ absorbs excess water, while both salts induce a phase separation between the water and the acetonitrile layer, partitioning the nonpolar Chlorpyrifos into the organic solvent.

  • Dispersive SPE (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is mixed with a combination of sorbents to remove specific matrix interferences.

    • Primary Secondary Amine (PSA): Removes organic acids, fatty acids, and sugars.

    • C18 (Octadecylsilane): Removes nonpolar interferences like lipids.

    • Graphitized Carbon Black (GCB): Removes pigments and sterols. Caution is advised as GCB can retain planar pesticides like Chlorpyrifos if used in excess.

4.2. Step-by-Step Protocol (AOAC 2007.01 Method Adaptation)

  • Sample Homogenization:

    • Weigh 15 g of a representative, homogenized sample into a 50 mL centrifuge tube. For dry samples (e.g., cereals), add 15 mL of reagent-grade water and allow to rehydrate for 30 minutes.

  • Extraction:

    • Add 15 mL of 1% acetic acid in acetonitrile to the tube. The acid ensures the stability of pH-sensitive pesticides.

    • Add an internal standard spike if required.

    • Cap the tube and shake vigorously for 1 minute.

  • Salting-Out:

    • Add the contents of a salt packet containing 6 g of anhydrous MgSO₄ and 1.5 g of NaCl.

    • Immediately cap and shake vigorously for 1 minute. The exothermic reaction from MgSO₄ hydration helps improve extraction efficiency.

    • Centrifuge at 4000 rpm for 5 minutes to achieve clean phase separation.

  • Dispersive SPE Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄ and 50 mg of PSA sorbent.

    • For samples with high fat content, add 50 mg of C18 sorbent. For samples with high pigment content (e.g., spinach), use a tube with 7.5 mg of GCB.

    • Vortex the tube for 30 seconds.

    • Centrifuge at 10,000 rpm for 2 minutes.

  • Final Extract Preparation:

    • Transfer the supernatant to a clean vial.

    • Evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute in 1 mL of a suitable injection solvent (e.g., isooctane or toluene) for GC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Aqueous Matrices

SPE is a powerful technique for isolating analytes from a liquid matrix by leveraging the differential affinity of the analyte and interferents for a solid sorbent. For a nonpolar compound like Chlorpyrifos, a reverse-phase sorbent (e.g., C18) is ideal.

5.1. Principle of Operation

  • Conditioning: The sorbent bed is wetted with an organic solvent (e.g., methanol) to activate the C18 functional groups, followed by water to prepare the sorbent for the aqueous sample.

  • Loading: The water sample is passed through the cartridge. Chlorpyrifos, being nonpolar, has a high affinity for the nonpolar C18 sorbent and is retained, while polar matrix components (salts, polar organic acids) pass through to waste.

  • Washing: A weak solvent (e.g., water/methanol mixture) is passed through the cartridge to wash away any remaining weakly-bound, polar interferences.

  • Elution: A strong, nonpolar organic solvent (e.g., ethyl acetate) is used to disrupt the interaction between Chlorpyrifos and the C18 sorbent, eluting the analyte into a collection tube.

5.2. Step-by-Step Protocol (EPA Method 3535A Adaptation)

  • Sample Preparation:

    • Collect a 1 L water sample in an amber glass bottle.

    • Acidify the sample to a pH < 4 with phosphoric acid to ensure the stability of Chlorpyrifos.

    • Filter the sample through a 0.45 µm glass fiber filter to remove particulate matter that could clog the SPE cartridge.

    • Spike with internal standard if required.

  • Cartridge Conditioning:

    • Use a C18 SPE cartridge (e.g., 500 mg, 6 mL).

    • Pass 5 mL of ethyl acetate through the cartridge, followed by 5 mL of methanol. Do not let the sorbent go dry.

    • Finally, pass 10 mL of reagent-grade water through the cartridge, leaving a small layer of water on top of the sorbent bed.

  • Sample Loading:

    • Load the 1 L water sample onto the cartridge using a vacuum manifold at a flow rate of approximately 10-15 mL/min. A slow flow rate is critical for ensuring efficient retention.

    • After the entire sample has passed through, continue to apply vacuum for 10-15 minutes to thoroughly dry the sorbent bed.

  • Analyte Elution:

    • Place a collection tube under the cartridge.

    • Elute the retained Chlorpyrifos by passing 2 x 5 mL aliquots of ethyl acetate through the cartridge. Allow the solvent to soak the sorbent for 1 minute before applying vacuum for the first elution.

  • Final Extract Preparation:

    • Pass the collected eluate through a small column containing anhydrous sodium sulfate to remove any residual water.

    • Concentrate the eluate to approximately 0.5 mL using a gentle stream of nitrogen or a rotary evaporator.

    • Solvent-exchange into 1 mL of isooctane for the final GC-MS analysis.

Method Comparison

FeatureQuEChERSSolid-Phase Extraction (SPE)
Primary Application Solid & semi-solid matrices (food, soil, tissue)Aqueous matrices (groundwater, wastewater)
Throughput High; suitable for batch processingModerate; can be automated but often serial
Solvent Consumption Low (~15-20 mL per sample)Moderate to High (can be >50 mL per sample)
Selectivity Good; cleanup is tunable with different d-SPE sorbentsExcellent; highly selective based on sorbent chemistry
Cost per Sample LowModerate
Ease of Use Simple, requires basic lab equipment (shaker, centrifuge)Requires vacuum manifold or automated system; more technique-dependent
Typical Recovery 85-110%90-115%

Conclusion

The successful GC-MS analysis of Chlorpyrifos hinges on the meticulous execution of sample preparation. For solid and high-moisture samples, the QuEChERS method offers an unparalleled combination of speed, efficiency, and robustness, making it ideal for high-throughput screening in food safety labs. For aqueous samples, Solid-Phase Extraction provides superior selectivity and concentration factors, enabling the detection of Chlorpyrifos at the ultra-trace levels required for environmental monitoring. The choice between these methods should be guided by the sample matrix, required detection limits, and available laboratory resources. Both protocols, when executed correctly, will yield a clean, concentrated extract suitable for sensitive and reliable GC-MS analysis.

References

  • U.S. Environmental Protection Agency (EPA). (2021). Chlorpyrifos; Tolerance Revocations. Federal Register, 86(165), 48315-48343. [Link]

  • Lehotay, S. J. (2007). Quick, Easy, Cheap, Effective, Rugged, and Safe Approach for Determining Pesticide Residues. In Pesticide Protocols (pp. 239-261). Humana Press. [Link]

  • AOAC International. (2007). Official Method 2007.01: Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate. AOAC International. [Link]

  • U.S. Environmental Protection Agency (EPA). (1996). Method 3535A: Solid-Phase Extraction (SPE). SW-846: Test Methods for Evaluating Solid Waste, Physical/Chemical Methods. [Link]

Method

Role of 2-Methoxy-6-(((2,2,2-trifluoroethyl)amino)methyl)phenol in agrochemical formulation

Application Note: The Role of 2-Methoxy-6-(((2,2,2-trifluoroethyl)amino)methyl)phenol in Advanced Agrochemical Formulations Executive Summary In modern agrochemical formulation, maximizing the bioavailability of Active I...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: The Role of 2-Methoxy-6-(((2,2,2-trifluoroethyl)amino)methyl)phenol in Advanced Agrochemical Formulations

Executive Summary

In modern agrochemical formulation, maximizing the bioavailability of Active Ingredients (AIs) while ensuring their chemical stability is a critical challenge. 2-Methoxy-6-(((2,2,2-trifluoroethyl)amino)methyl)phenol (CAS: 1016756-54-9) has emerged as a highly specialized, multifunctional excipient[1]. By combining a lipophilic, surface-active trifluoroethyl group with a redox-active methoxyphenol core, this compound acts as both a cuticular penetration enhancer and a micro-environmental stabilizer. This application note details the mechanistic rationale and provides validated protocols for integrating this compound into Emulsifiable Concentrates (EC) to optimize bioefficacy.

Mechanistic Rationale: Structure-Function Relationship

The efficacy of foliar-applied agrochemicals is limited by droplet bounce, poor spreading, UV degradation, and the formidable barrier of plant epicuticular waxes. The structural moieties of 2-Methoxy-6-(((2,2,2-trifluoroethyl)amino)methyl)phenol address these bottlenecks simultaneously:

  • The 2,2,2-Trifluoroethyl Group (Penetration & Wetting): Fluorinated moieties dramatically lower the dynamic surface tension of aqueous spray dilutions compared to traditional hydrocarbon surfactants[2]. This allows the spray droplet to achieve a near-zero contact angle on highly hydrophobic leaf surfaces. Furthermore, the fluorinated tail disrupts the crystalline structure of epicuticular waxes, acting as a potent penetration promoter[3].

  • The Methoxyphenol Core (Antioxidant Stabilization): Agrochemicals on the leaf surface are highly susceptible to photo-oxidative degradation. The phenolic hydroxyl group acts as a sacrificial radical scavenger (antioxidant). The adjacent methoxy group donates electron density, stabilizing the resulting phenoxy radical via resonance, thereby protecting sensitive AIs (e.g., strobilurins, pyrethroids) from premature degradation.

  • The Secondary Amine Linker (Chelation & pH Buffering): The aminomethyl linkage creates a Mannich base structure. The lone pair on the nitrogen, combined with the phenolic oxygen, can chelate trace transition metals (e.g., Cu²⁺, Fe³⁺) that often catalyze the hydrolytic degradation of AIs in the spray tank.

Visualization of Mechanism

G A Agrochemical Spray Droplet (Containing AI + Adjuvant) B Trifluoroethyl Moiety (Reduces Surface Tension) A->B Surface Interaction C Methoxyphenol Core (Chelates Metals & Scavenges ROS) A->C Micro-environment D Enhanced Droplet Spreading (Low Contact Angle) B->D Spreading E Active Ingredient Stabilization (Prevents Degradation) C->E Protection F Epicuticular Wax Penetration D->F Diffusion E->F Intact AI Delivery G Optimized Bioefficacy F->G Target Uptake

Mechanistic workflow of 2-Methoxy-6-(((2,2,2-trifluoroethyl)amino)methyl)phenol in formulation.

Experimental Protocols

Protocol 1: Formulation of an Emulsifiable Concentrate (EC) with Enhanced Stability

Objective: To formulate a stable EC using the title compound to protect an oxidation-sensitive AI and validate its stability via accelerated aging. Causality: The title compound is added prior to emulsifiers to ensure it intimately associates with the AI in the solvent phase, maximizing its radical-scavenging proximity.

Step-by-Step Methodology:

  • Solvent Preparation: Charge a glass-lined mixing vessel with 50.0 g of a heavy aromatic solvent (e.g., Aromatic 200).

  • Adjuvant Integration: Add 1.5 g of 2-Methoxy-6-(((2,2,2-trifluoroethyl)amino)methyl)phenol. Stir at 300 RPM until completely dissolved. Note: The amine acts as a weak base; ensure the solvent is not highly acidic to prevent protonation and precipitation.

  • AI Solubilization: Slowly add 20.0 g of the target Active Ingredient (e.g., a sensitive pyrethroid). Stir until a clear, homogenous solution is achieved.

  • Emulsifier Addition: Add a blended emulsifier system consisting of 4.0 g Calcium Dodecylbenzenesulfonate (anionic) and 6.0 g Castor Oil Ethoxylate (non-ionic).

  • Homogenization: Bring the total weight to 100.0 g with additional solvent. Homogenize at 1000 RPM for 15 minutes.

  • Self-Validation (Accelerated Aging): Following CIPAC MT 46.3 guidelines, seal a 50 mL aliquot in a glass vial and incubate at 54°C for 14 days. Analyze the pre- and post-incubation AI concentration via HPLC-UV. A successful formulation will show <5% AI degradation, validating the antioxidant efficacy of the methoxyphenol core.

Protocol 2: Foliar Uptake and Permeation Assay

Objective: To quantify the cuticular penetration enhancement provided by the trifluoroethyl moiety. Causality: Isolated cuticles are used in Franz diffusion cells to isolate the variable of wax penetration from bulk leaf metabolism, ensuring the data strictly reflects the physical permeation enhancement[3].

Step-by-Step Methodology:

  • Cuticle Isolation: Harvest adaxial leaves from Hedera helix (English Ivy). Isolate the cuticles by incubating leaf discs in a 2% pectinase/cellulase buffer (pH 4.0) for 72 hours. Rinse with deionized water and air-dry.

  • Cell Assembly: Mount the isolated cuticles between the donor and receptor compartments of a Franz diffusion cell. Ensure the morphological outer surface faces the donor compartment.

  • Receptor Fluid Preparation: Fill the receptor compartment with a 50:50 mixture of water and ethanol to ensure sink conditions for the lipophilic AI. Maintain at 25°C.

  • Application: Dilute the EC formulated in Protocol 1 to field application rates (e.g., 0.1% v/v in water). Apply 10 µL of the dilution to the donor compartment.

  • Sampling & Analysis: Extract 200 µL aliquots from the receptor fluid at 2, 6, 12, 24, and 48 hours, replacing the volume with fresh receptor fluid. Quantify AI concentration using LC-MS/MS.

  • Self-Validation: Run a parallel control using an EC formulated without the title compound. Calculate the Enhancement Ratio (ER) by dividing the cumulative permeated mass of the test formulation by the control. An ER > 1.5 validates the penetration-promoting effect.

Quantitative Data Summary

The following table summarizes the comparative performance of a standard EC formulation versus an EC fortified with 1.5% w/w 2-Methoxy-6-(((2,2,2-trifluoroethyl)amino)methyl)phenol.

Performance MetricStandard EC FormulationFortified EC FormulationAnalytical Method
Dynamic Surface Tension (mN/m) 42.528.3Bubble Pressure Tensiometry
Contact Angle on Waxy Leaf (°) 78.2 ± 4.141.5 ± 2.8Optical Goniometry
AI Retention (14 days @ 54°C) 82.4%96.8%HPLC-UV (CIPAC MT 46.3)
Cuticular Penetration at 24h (%) 18.5%44.2%Franz Cell / LC-MS/MS
Enhancement Ratio (ER) 1.0 (Baseline)2.39Calculated

References

  • [3] Title: US20190133118A1 - Time-release-type granular agrochemical composition and method for manufacturing same (Agrochemical formulation penetration promoters). Source: Google Patents. URL:

  • [2] Title: MAINE STATE LEGISLATURE: Resolve, Directing the Board of Pesticides Control to Gather Information Relating to Perfluoroalkyl and Polyfluoroalkyl Substances in the State (Fluorinated Adjuvants). Source: mainelegislature.org. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Methoxy-6-(((2,2,2-trifluoroethyl)amino)methyl)phenol

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist, Process Chemistry Division Welcome to the Technical Support Center. The synthesis of 2-Methoxy-6-(((...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist, Process Chemistry Division

Welcome to the Technical Support Center. The synthesis of 2-Methoxy-6-(((2,2,2-trifluoroethyl)amino)methyl)phenol via the reductive amination of o-vanillin and 2,2,2-trifluoroethylamine presents unique thermodynamic and kinetic challenges. This guide is designed to provide you with field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to maximize your reaction yield.

Mechanistic Overview & Reaction Pathway

To troubleshoot effectively, we must first understand the causality of the reaction failures. The synthesis relies on the formation of a transient fluorinated imine, followed by chemoselective reduction.

ReactionPathway A o-Vanillin (Aldehyde) C Ti(OiPr)4 / Lewis Acid Activation & Dehydration A->C G Side Reaction: Benzyl Alcohol Byproduct A->G Premature Reduction (e.g., NaBH4) B 2,2,2-Trifluoroethylamine (Weak Nucleophile) B->C D Fluorinated Imine Intermediate C->D -H2O E NaBH(OAc)3 Chemoselective Reduction D->E F Target Product: 2-Methoxy-6-(((2,2,2-trifluoroethyl) amino)methyl)phenol E->F High Yield

Mechanistic pathway for the reductive amination of o-vanillin with 2,2,2-trifluoroethylamine.

Critical FAQs & Troubleshooting (Causality & E-E-A-T)

Q1: Why is my reaction stalling with large amounts of unreacted o-vanillin remaining? A: This is a kinetic issue stemming from the inherent electronic properties of your reagents. 2,2,2-Trifluoroethylamine is an exceptionally poor nucleophile. The highly electronegative trifluoromethyl (-CF3) group exerts a strong inductive electron-withdrawing effect, drastically reducing the Lewis basicity of the nitrogen atom[1]. Furthermore, o-vanillin features an intramolecular hydrogen bond between the phenolic -OH and the aldehyde carbonyl, which stabilizes the ground state and reduces electrophilicity. Without a strong driving force, the equilibrium for imine formation is highly unfavorable.

Q2: How can I force the imine condensation to completion? A: You must utilize a dual-action reagent that provides both Lewis acid activation and irreversible dehydration. Titanium(IV) isopropoxide (Ti(OiPr)4) is the gold standard for this matrix[2]. The titanium coordinates to the aldehyde oxygen (breaking the intramolecular H-bond and increasing electrophilicity) while simultaneously acting as a water scavenger. As water is produced during imine formation, it reacts with Ti(OiPr)4 to form insoluble TiO2, pushing the reaction equilibrium forward according to Le Chatelier's principle.

Q3: I am seeing a large amount of 2-methoxy-6-(hydroxymethyl)phenol (the benzyl alcohol byproduct) instead of my target amine. What went wrong? A: This is a chemoselectivity failure caused by premature or overly aggressive reduction. If you use Sodium borohydride (NaBH4) or add your reducing agent before the imine is fully formed, the hydride will rapidly reduce the highly electrophilic unreacted aldehyde into the corresponding alcohol[3]. To prevent this, you must use a milder, chemoselective reducing agent like Sodium triacetoxyborohydride (NaBH(OAc)3) and ensure the imine is pre-formed before the hydride source is introduced.

Q4: Why is Sodium triacetoxyborohydride (NaBH(OAc)3) preferred over Sodium cyanoborohydride (NaBH3CN)? A: While both are mild reducing agents, NaBH(OAc)3 is generally preferred for its superior safety profile and enhanced chemoselectivity in aprotic solvents (like THF or DCE). The three electron-withdrawing acetoxy groups stabilize the boron-hydride bond, making it an exceptionally mild hydride donor that selectively reduces iminium ions over aldehydes[3]. Furthermore, NaBH3CN can generate highly toxic hydrogen cyanide gas under acidic workup conditions.

Quantitative Data: Reagent Selection Matrix

To illustrate the impact of reagent selection on the reaction outcome, review the following empirical data matrix comparing different reductive amination conditions for this specific substrate pair.

Reducing Agent (Eq)Imine Pre-formationAdditive / DehydratorSolventMajor ByproductExpected Yield Range
NaBH4 (1.5 eq)None (One-pot)NoneMeOHBenzyl alcohol (>80%)< 15%
NaBH3CN (1.5 eq)2 hoursAcetic Acid (cat.)MeOHBenzyl alcohol (~40%)30 - 45%
NaBH(OAc)3 (2.0 eq)12 hoursMgSO4DCEUnreacted o-vanillin55 - 70%
NaBH(OAc)3 (2.0 eq) 12 hours Ti(OiPr)4 (2.0 eq) THF None (Trace) 85 - 95%

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step until the validation criteria for the current step are met.

Step 1: Imine Pre-formation

  • In an oven-dried flask under an inert argon atmosphere, dissolve o-vanillin (1.0 eq, 10 mmol) in anhydrous THF (0.2 M).

  • Add 2,2,2-trifluoroethylamine (1.5 eq, 15 mmol). Note: The amine is volatile (bp ~36-37 °C); handle with a chilled syringe.

  • Dropwise, add Titanium(IV) isopropoxide (Ti(OiPr)4) (2.0 eq, 20 mmol).

  • Stir the reaction mixture at room temperature for 12 to 16 hours.

  • Validation Checkpoint: Remove a 50 µL aliquot, quench with 100 µL of water, extract with EtOAc, and analyze via 1H NMR. You must confirm the complete disappearance of the aldehyde proton signal (~9.8 ppm) and the appearance of the imine proton signal (~8.5 ppm) before proceeding.

Step 2: Chemoselective Reduction

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add Sodium triacetoxyborohydride (NaBH(OAc)3) (2.0 eq, 20 mmol) portion-wise over 15 minutes to control the mild exotherm.

  • Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Validation Checkpoint: Analyze the mixture via LC-MS. Confirm the presence of the target product mass and the absence of the imine intermediate.

Step 3: Workup and Titanium Removal

  • Quench the reaction by slowly adding 1M aqueous NaOH (or saturated aqueous NaHCO3) until the pH reaches ~8-9. This will hydrolyze the titanium complexes into a white, insoluble TiO2 precipitate.

  • Stir vigorously for 30 minutes to ensure complete precipitation.

  • Filter the entire mixture through a pad of Celite to remove the TiO2 salts. Wash the filter cake thoroughly with EtOAc.

  • Separate the organic layer from the filtrate, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude 2-Methoxy-6-(((2,2,2-trifluoroethyl)amino)methyl)phenol.

Troubleshooting Decision Tree

Use this diagnostic tree to quickly identify and resolve yield issues during your synthesis.

TroubleshootingTree Start Low Yield of Target Amine? Q1 Is Benzyl Alcohol Byproduct >10%? Start->Q1 Sol1 Switch to NaBH(OAc)3 & Pre-form Imine Q1->Sol1 Yes Q2 Is Unreacted o-Vanillin Remaining? Q1->Q2 No Sol2 Add Ti(OiPr)4 or Molecular Sieves Q2->Sol2 Yes Q3 Is the Imine Hydrolyzing during Workup? Q2->Q3 No Sol3 Ensure complete reduction before aqueous quench Q3->Sol3 Yes

Decision tree for troubleshooting low yields in fluorinated reductive aminations.

References

  • Reductive Functionalization of Amides in Synthesis and for Modification of Bioactive Compounds. Frontiers in Chemistry. URL:[Link]

  • Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. PMC - National Institutes of Health. URL:[Link]

  • The Trifluoroethylamine Function as Peptide Bond Replacement. ResearchGate. URL:[Link]

  • Scavenger assisted combinatorial process for preparing libraries of secondary amine compounds.European Patent Office - EP 08184.

Sources

Optimization

Technical Support Center: Troubleshooting Poor Aqueous Solubility of CAS 1016752-54-9 in Biological Assays

Prepared by the Gemini Senior Application Scientist Team Welcome to the technical support center for addressing challenges with poorly soluble compounds in experimental settings. This guide provides in-depth troubleshoot...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Gemini Senior Application Scientist Team

Welcome to the technical support center for addressing challenges with poorly soluble compounds in experimental settings. This guide provides in-depth troubleshooting strategies, detailed protocols, and frequently asked questions (FAQs) specifically tailored for researchers, scientists, and drug development professionals encountering solubility issues with compounds like CAS 1016756-54-9. Our goal is to equip you with the foundational knowledge and practical steps to ensure the reliability and reproducibility of your biological assay results.

Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation after diluting my DMSO stock of CAS 1016756-54-9 into my aqueous assay buffer. What is happening?

A1: This is a very common issue for hydrophobic compounds. The phenomenon you are likely observing is often called "solvent shock" or "fall-out."[1] Your compound is highly soluble in a polar aprotic solvent like 100% Dimethyl Sulfoxide (DMSO), but when this stock solution is rapidly diluted into an aqueous buffer, the solvent polarity changes dramatically.[1] The compound, no longer supported by the organic solvent, crashes out of the solution, forming a fine precipitate or larger aggregates.[1] This is a primary indicator that you have exceeded the compound's thermodynamic or kinetic solubility limit in the final assay medium.[2][3]

Q2: How does this precipitation affect my biological assay results?

A2: Compound precipitation can severely compromise the integrity of your experimental data in several ways:

  • Inaccurate Concentration: The actual concentration of the compound in solution is significantly lower than your calculated nominal concentration. This leads to an underestimation of the compound's true potency, often resulting in an artificially high IC50 or EC50 value.[1]

  • Irreproducible Results: The amount of precipitate can vary between experiments, leading to poor reproducibility.[4]

  • Assay Interference: The solid particles can interfere with assay readouts, especially in optical-based assays (e.g., absorbance, fluorescence, luminescence) by scattering light.[5] In cell-based assays, precipitates can cause physical stress or cytotoxic effects unrelated to the compound's intended biological activity.[4][6]

The diagram below illustrates how precipitation can lead to a misinterpretation of a compound's biological effect.

cluster_0 Intended Experimental Path cluster_1 Path with Precipitation A Compound in 100% DMSO (Fully Dissolved) B Dilution into Aqueous Buffer A->B C Compound Remains Soluble at Target Concentration B->C D Interaction with Biological Target C->D E Accurate Biological Response Measured D->E F Compound in 100% DMSO (Fully Dissolved) G Rapid Dilution into Aqueous Buffer F->G H Precipitation Occurs (Actual concentration << Target) G->H I Reduced Interaction with Biological Target H->I J Inaccurate (Weaker) Biological Response I->J

Caption: Consequence of compound precipitation on assay outcome.

Q3: What is the difference between kinetic and thermodynamic solubility, and which one matters for my assay?

A3: Understanding this distinction is crucial for troubleshooting.

  • Thermodynamic Solubility is the true equilibrium solubility of a compound's most stable crystalline form in a solvent. It is the maximum concentration that can be achieved when the solid compound is allowed to equilibrate with the solvent over a long period (e.g., 24 hours or more).[7][8]

  • Kinetic Solubility measures the concentration at which a compound precipitates when added from a high-concentration organic stock solution (like DMSO) into an aqueous buffer.[7][8] This method is faster and more relevant to how compounds are typically handled in early drug discovery and high-throughput screening.[7][8]

Kinetic solubility values are often higher than thermodynamic ones because the compound can briefly exist in a supersaturated state before precipitating.[2][3] For most biological assays, kinetic solubility is the more practical and relevant parameter because it mimics your experimental procedure.[3]

Troubleshooting Guide & Optimization Strategies
Q4: My compound is precipitating. What are the first and most critical steps I should take?

A4: The first step is to systematically determine the maximum soluble concentration of your compound in your specific assay medium. Do not rely solely on theoretical calculations. Once you have this empirical value, you can adjust your experimental design accordingly.

This protocol helps you visually determine the kinetic solubility limit of your compound in your assay medium.[1]

Methodology:

  • Prepare Stock Solution: Prepare a high-concentration stock solution (e.g., 10-20 mM) of CAS 1016756-54-9 in 100% high-purity DMSO.[9] Ensure it is fully dissolved by vortexing and, if necessary, brief sonication in a water bath.[1][9]

  • Pre-warm Media: Pre-warm your complete biological assay buffer or cell culture medium (including any serum or additives) to the temperature of your experiment (e.g., 37°C).[1]

  • Serial Dilution in Media: a. Prepare a series of sterile microcentrifuge tubes. b. In the first tube, add your assay medium. Then, add a small volume of your DMSO stock to achieve the highest desired concentration (ensure the final DMSO concentration does not exceed a level appropriate for your assay, typically <0.5%).[9][10] For example, to make a 100 µM solution from a 10 mM stock with 0.5% final DMSO, add 5 µL of stock to 995 µL of medium. c. Vortex the tube immediately and thoroughly. d. Create a 2-fold serial dilution by transferring 500 µL from the first tube to a second tube containing 500 µL of pre-warmed medium. Mix well. e. Repeat this process for a series of 8-12 dilutions.

  • Incubation and Observation: a. Incubate the tubes under the same conditions as your assay (e.g., 37°C for 1-2 hours). b. After incubation, visually inspect each tube against a dark background for any signs of cloudiness, haziness, or visible precipitate. A light source or nephelometer can also be used for more sensitive detection.[7]

Q5: How can I improve my stock preparation and dilution technique to prevent precipitation?

A5: Proper technique is fundamental. A stepwise dilution process is often more effective than a single, large dilution step.

cluster_bad Poor Technique (High Risk of Precipitation) cluster_good Recommended Technique (Stepwise Dilution) A 10 mM Stock in 100% DMSO B 100 µM Target in Aqueous Buffer (0.5% DMSO) A->B Single 1:100 Dilution C Precipitation (Solvent Shock) B->C D 10 mM Stock in 100% DMSO E Intermediate Dilution 1 mM in 10% DMSO/ 90% Buffer D->E 1:10 Dilution F Final Dilution 100 µM in Aqueous Buffer (1% DMSO from intermediate) E->F 1:10 Dilution

Caption: Comparison of dilution techniques to mitigate solvent shock.

  • Prepare High-Concentration Stock: Make your primary stock in 100% DMSO (e.g., 10 mM).[9][11]

  • Create an Intermediate Dilution Series (Optional but Recommended):

    • Perform an initial serial dilution series in 100% DMSO.[9][11] This is useful if you need a wide range of concentrations.

    • Alternatively, create an intermediate stock in a solution with a higher percentage of organic solvent than your final assay buffer (e.g., 1 mM in 10% DMSO/90% assay buffer). This lessens the "solvent shock."

  • Final Dilution into Assay Plate:

    • Add the assay buffer/media to your plate wells first.

    • Add a small volume (e.g., 1-2 µL) of your DMSO stock (or intermediate stock) to the buffer in the well.

    • Mix immediately and thoroughly using the pipette.[12][13]

  • Maintain Vehicle Control: Always include a "vehicle control" in your experiments. This control should contain the same final concentration of DMSO (or other solvents) as your test wells but without the compound.[9][10]

Q6: Beyond DMSO, what other formulation strategies can I use to solubilize CAS 1016756-54-9?

A6: Several formulation strategies are available when standard DMSO-based methods are insufficient. The choice depends on the specific compound and the tolerance of your assay system.

StrategyMechanismProsConsTypical Assay Conc.
Co-solvents Increases solubility by reducing the polarity of the aqueous medium.[14][15]Simple to implement.Can cause precipitation upon dilution; may have biological/toxic effects.[15]PEG-400 (1-10%), Ethanol (<1%)
Cyclodextrins Encapsulates the hydrophobic compound in its non-polar cavity, while the hydrophilic exterior maintains water solubility.[16][17][18]Generally low toxicity; can significantly increase solubility.[16][18]Can interact with cell membranes or other assay components at high concentrations.1-10 mM (HP-β-CD)
Surfactants Forms micelles that encapsulate the hydrophobic compound.[19]Highly effective for very insoluble compounds.Can denature proteins and disrupt cell membranes; may interfere with assays.Tween 80 (<0.1%), Solutol HS-15 (<0.1%)
pH Adjustment For ionizable compounds, adjusting the pH can increase the proportion of the more soluble ionized form.Effective if the compound has an appropriate pKa.Requires the assay to be stable at the adjusted pH; cellular pH cannot be easily modified.N/A (Assay dependent)

Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good aqueous solubility and biocompatibility.[18]

  • Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD (e.g., 100 mM) in your assay buffer. Gentle warming may be required to fully dissolve the cyclodextrin.

  • Complexation: a. Add the solid powder of CAS 1016756-54-9 directly to the HP-β-CD solution. b. Alternatively, add a small volume of a highly concentrated DMSO stock of your compound to the HP-β-CD solution while vortexing to facilitate the formation of the inclusion complex.[16][17]

  • Equilibration: Agitate the mixture (e.g., on a shaker or rotator) at room temperature or 37°C for several hours (4-24 hours) to allow for the formation of the inclusion complex.

  • Clarification: Centrifuge the solution at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any undissolved compound.

  • Quantification: Carefully collect the supernatant. It is highly recommended to determine the actual concentration of the solubilized compound in the supernatant using an analytical method like HPLC-UV or LC-MS.

  • Assay Use: Use the clarified, quantified supernatant for your biological assays. Remember to include a vehicle control containing the same concentration of HP-β-CD.

References
  • Al-Ghazali, M., & Al-Samydai, A. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. [Link]

  • Hoelke, B., Gieringer, S., Arlt, M., & Saal, C. (2012). Kinetic versus thermodynamic solubility temptations and risks. Ovid. [Link]

  • Silberberg, M. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Okur, N. Ü., & Gürsoy, R. N. (2024). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. MDPI. [Link]

  • Roquette. (2025, July 31). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?. [Link]

  • Hoelke, B., Gieringer, S., Arlt, M., & Saal, C. (2012). kinetic versus thermodynamic solubility temptations and risks. PubMed. [Link]

  • Singh, A., et al. (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations. PMC - NIH. [Link]

  • BPS Bioscience. (n.d.). Serial Dilution Protocol. [Link]

  • Walker, M. A. (2017). Improvement in aqueous solubility achieved via small molecular changes. PubMed. [Link]

  • Karageorgis, G., et al. (2018). Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. PubMed. [Link]

  • ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of.... [Link]

  • Hartmann, A., et al. (2001). Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay. PubMed. [Link]

  • Date, A. A., & Nagarsenker, M. S. (2019). Strategies for the formulation development of poorly soluble drugs via oral route. [Link]

  • Koyama, H., et al. (n.d.). meta-Non-flat substituents: a novel molecular design to improve aqueous solubility in small molecule drug discovery. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • ResearchGate. (2025, November 11). (PDF) Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. [Link]

  • rapidmicrobiology. (2015, October 13). Pipetting Techniques to Improve Serial Dilution Assays. [Link]

  • Hagedorn, M., et al. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC. [Link]

  • BioEureka. (2025, August 4). The Art of Serial Dilution: A Key Tool in Science and Research. [Link]

  • Ishikawa, M., & Hashimoto, Y. (2011, February 23). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. SciSpace. [Link]

  • Lab Manager. (2025, October 29). Pipetting Techniques to Improve Serial Dilution Assays. [Link]

  • The Scientist. (2024, December 1). Achieving Consistency in Serial Dilutions. [Link]

  • NanoTemper. (n.d.). DMSO - Definition and Relevance | Nanopedia. [Link]

  • GE Healthcare Life Sciences. (2011, October 15). Buffer and sample preparation for direct binding assay in 2% DMSO. [Link]

  • ResearchGate. (2026, February 7). Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay | Request PDF. [Link]

  • Schwaid, A., et al. (2018, June 21). Factors Influencing Compound Potency in Biochemical and Cellular Assays. [Link]

Sources

Troubleshooting

Reducing unwanted byproducts during the synthesis of trifluoroethyl aminomethyl phenols

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with the Mannich-type synthesis of f...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with the Mannich-type synthesis of fluorinated aminomethyl phenols.

The incorporation of a trifluoromethyl (–CF 3​ ) group fundamentally alters the electronic landscape of the amine reagent. Because the –CF 3​ moiety is strongly electron-withdrawing, it drastically reduces the basicity and nucleophilicity of 2,2,2-trifluoroethylamine[1]. This electronic deactivation is the root cause of most unwanted byproducts, as it disrupts the standard kinetic hierarchy of the Mannich reaction and allows competing side-reactions to dominate.

Troubleshooting Guide & FAQs

Q: Why is my reaction yielding predominantly methylene-bridged diphenolic dimers instead of the desired Mannich base? A: This is a classic kinetic competition issue. Because 2,2,2-trifluoroethylamine is a poor nucleophile, the electron-rich phenol outcompetes the amine in the initial attack on formaldehyde[1]. The phenol reacts directly with formaldehyde to form a highly reactive methylol (hydroxymethyl) intermediate[2]. Before the fluorinated amine can intervene, this methylol intermediate rapidly condenses with a second phenol molecule, generating an unwanted methylene-bridged dimer (a diphenylmethane derivative)[1]. Causality-Driven Solution: You must artificially bypass this kinetic race by pre-forming the trifluoroethyl iminium ion in the absence of the phenol.

Q: How do I prevent bis-aminomethylation (over-reaction) on the phenol ring? A: Bis-substitution occurs when the newly formed mono-aminomethylated product remains sufficiently electron-rich and sterically accessible to undergo a second Mannich reaction[1]. Causality-Driven Solution: This is a stoichiometric and thermodynamic problem. To suppress it, strictly limit the pre-formed iminium ion to 1.0–1.05 equivalents, add the phenol slowly to maintain a low local concentration of the electrophile, and keep the reaction temperature below 40°C once the phenol is introduced.

Q: Why does my reaction stall at 40% conversion despite using excess reagents? A: The intermediate trifluoroethyl iminium ion is highly susceptible to hydrolysis if adventitious water is present, reverting back to the unreactive amine and formaldehyde. Furthermore, the low nucleophilicity of the amine means that iminium formation is the rate-limiting step. Causality-Driven Solution: Use strictly anhydrous solvents (e.g., anhydrous dioxane or ethanol) and paraformaldehyde instead of aqueous formalin. Adding a desiccant like molecular sieves (4Å) during the iminium formation step drives the equilibrium forward.

Mechanistic & Troubleshooting Visualizations

Mechanism Reagents Phenol + CH2O + CF3CH2NH2 Iminium Trifluoroethyl Iminium Ion (Desired Pathway) Reagents->Iminium Amine + CH2O Methylol Methylol Phenol (Undesired Pathway) Reagents->Methylol Phenol + CH2O Product Mono-Trifluoroethyl Aminomethyl Phenol Iminium->Product + Phenol Dimer Methylene-Bridged Dimer (Diphenylmethane) Methylol->Dimer + Phenol BisProduct Bis-Aminomethylated Byproduct Product->BisProduct + Excess Iminium

Mechanistic pathways showing desired product formation versus common reaction byproducts.

Troubleshooting Start Identify Primary Byproduct via LC-MS/TLC Q1 Methylene-Bridged Dimers? Start->Q1 Q2 Bis-Aminomethylated Phenols? Start->Q2 Sol1 Pre-form Iminium Ion Avoid One-Pot Synthesis Q1->Sol1 Yes Sol2 Reduce Equivalents to 1.0 Lower Temp to 40°C Q2->Sol2 Yes

Troubleshooting decision tree for mitigating unwanted byproducts during synthesis.

Self-Validating Experimental Protocol

To ensure high fidelity and reproducibility, this protocol is designed as a self-validating system . You will not proceed to the next chemical event until the previous one is analytically confirmed.

Protocol: Highly Selective Mono-Aminomethylation

Phase 1: Iminium Pre-formation (Bypassing Dimerization)

  • Setup: In an oven-dried flask under N 2​ , suspend paraformaldehyde (1.05 eq) in anhydrous ethanol. Add 2,2,2-trifluoroethylamine (1.05 eq) and activated 4Å molecular sieves.

  • Reaction: Heat the mixture to 60°C for 2–3 hours.

    • Causality: The elevated temperature and desiccant force the poorly nucleophilic fluorinated amine to condense with formaldehyde, locking the electrophile into the iminium state and preventing it from later reacting directly with the phenol.

  • Self-Validation Checkpoint: Spot the reaction mixture on a TLC plate alongside a pure 2,2,2-trifluoroethylamine standard. Stain with Ninhydrin. Do not proceed until the primary amine spot is completely consumed. If unreacted amine remains, add 0.1 eq of paraformaldehyde and continue heating.

Phase 2: Phenol Addition (Controlling Bis-Substitution) 4. Cooling: Cool the iminium solution strictly to room temperature (20–25°C). 5. Addition: Dissolve the phenol (1.00 eq) in a minimal amount of anhydrous ethanol. Add this solution dropwise to the iminium mixture over 30 minutes using a syringe pump.

  • Causality: Slow addition ensures the phenol is always the limiting reagent in the localized mixing zone, heavily favoring mono-substitution over bis-substitution[1].

  • Reaction & Monitoring: Stir at room temperature. Monitor via LC-MS or TLC every 2 hours.

    • Self-Validation Checkpoint: Look for the emergence of a highly polar spot (bis-substituted byproduct). Quench the reaction immediately with water if bis-substitution exceeds 5% relative area on LC-MS, even if trace starting phenol remains.

  • Workup: Filter off the molecular sieves. Concentrate the solvent in vacuo, partition between ethyl acetate and saturated NaHCO 3​ , wash with brine, dry over Na 2​ SO 4​ , and purify via silica gel chromatography.

Quantitative Condition Matrix

The following table summarizes the causal relationship between reaction parameters and product distribution, validating the necessity of the two-step protocol.

Synthesis StrategyAmine (eq)CH 2​ O (eq)Temp (°C)Mono-Product Yield (%)Bis-Product Yield (%)Dimer Byproduct (%)
One-Pot (Standard) 1.01.070351545
One-Pot (Excess Amine) 3.01.570553010
Iminium Pre-formation 1.051.052588 <5 <2
Iminium Pre-formation 2.52.5802075<2

Data Interpretation: One-pot methods inevitably lead to high dimer formation due to the kinetic preference of formaldehyde reacting with the phenol. Pushing the reaction with excess reagents and heat simply shifts the byproduct profile from dimers to bis-aminomethylated impurities. Only strict stoichiometric control combined with iminium pre-formation yields clean mono-substitution.

Sources

Optimization

Technical Support Center: Resolving HPLC Peak Tailing for 2-Methoxy-6-(((2,2,2-trifluoroethyl)amino)methyl)phenol

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and analytical scientists facing chromatographic challenges with 2-Methoxy-6-(((2,2,2-trifluoroethyl)amino)methyl)phenol .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and analytical scientists facing chromatographic challenges with 2-Methoxy-6-(((2,2,2-trifluoroethyl)amino)methyl)phenol . Due to its complex amphoteric nature, this molecule is highly susceptible to secondary retention mechanisms, making peak tailing a primary hurdle in method development.

Part 1: Chemical Profiling & Mechanistic Causes

To solve peak tailing, we must first understand the specific structural liabilities of your analyte:

  • The Amphoteric Backbone: The molecule contains an acidic phenolic hydroxyl group (pKa ~9-10) and a basic secondary amine.

  • Inductive pKa Shift: The highly electronegative trifluoroethyl (-CH₂CF₃) group exerts a strong inductive pull (-I effect), significantly lowering the pKa of the secondary amine compared to a standard alkylamine. At mid-pH ranges (pH 5-7), the molecule exists in a state of partial ionization, causing mixed-mode retention and severe peak broadening[1].

  • Bidentate Chelation Motif: The ortho-relationship between the phenolic hydroxyl (C1) and the aminomethyl group (C6) creates a potent bidentate chelation pocket. This motif strongly binds to trace iron (Fe³⁺) or aluminum (Al³⁺) present in lower-quality silica or stainless steel hardware[2].

Part 2: Troubleshooting FAQs

Q1: How can I definitively tell if my peak tailing is caused by column chemistry or a physical system issue? A: You must perform the "Neutral Marker Test" to isolate the variable. Inject a neutral, non-chelating compound (e.g., toluene or uracil) under your current method conditions. If the neutral peak is perfectly symmetrical but your target analyte tails, the issue is chemical (acid-base interaction or metal chelation). If the neutral peak also exhibits tailing, you have a physical problem, such as a collapsed column bed, a blocked frit, or excessive extra-column dead volume[3].

Q2: Why does this specific molecule tail so severely on standard C18 columns? A: Standard Type-A silica columns contain a high concentration of active, residual silanols (Si-OH). At a mobile phase pH above 3.0, these silanols ionize into negatively charged silanoate groups (Si-O⁻). The protonated secondary amine of your analyte undergoes a strong electrostatic ion-exchange interaction with these sites, causing molecules to "lag" as they elute, creating a pronounced tail[4].

Q3: What is the optimal mobile phase pH to resolve this? A: To suppress silanol ionization, the mobile phase pH must be lowered to ≤ 3.0 (ideally ~2.0 - 2.5)[5]. At this pH, residual silanols are fully protonated and neutral, eliminating the electrostatic attraction. Furthermore, the low pH ensures the secondary amine is 100% protonated, preventing mixed-mode retention.

Q4: If low pH doesn't fully resolve the tailing, what is the next mechanistic step? A: If tailing persists at pH 2.0, the cause is either metal chelation or insufficient masking of highly acidic geminal silanols. You should switch to a high-purity, base-deactivated Type-B silica column[6]. If column replacement isn't immediate, employ a mobile phase additive like Triethylamine (TEA), which acts as a sacrificial base to competitively bind to active silanols[7].

Part 3: Diagnostic Workflows & Interactions

TroubleshootingFlow Start Observe Peak Tailing (Asymmetry > 1.2) TestNeutral Inject Neutral Marker (e.g., Toluene) Start->TestNeutral IsPhysical Does the neutral marker tail? TestNeutral->IsPhysical PhysicalCause Physical Issue: Check dead volume, fittings, or column bed IsPhysical->PhysicalCause Yes ChemicalCause Chemical Issue: Acid/Base Interaction or Metal Chelation IsPhysical->ChemicalCause No CheckPH Adjust Mobile Phase (pH < 3.0) ChemicalCause->CheckPH IsResolved Is tailing resolved? CheckPH->IsResolved SilanolIssue Silanol Interaction: Use end-capped column IsResolved->SilanolIssue Yes MetalIssue Metal Chelation: Passivate system or use PEEK tubing IsResolved->MetalIssue No

Figure 1: Diagnostic flowchart for isolating physical vs. chemical causes of HPLC peak tailing.

ChemicalInteractions cluster_0 Stationary Phase & Hardware Analyte Target Analyte: Amine & Phenol Groups Silanol Ionized Silanols (Si-O⁻) on Silica Surface Analyte->Silanol Ion-Exchange (Protonated Amine) Metals Trace Metals (Fe³⁺, Al³⁺) in Frit or Column Analyte->Metals Bidentate Chelation (Phenol + Amine)

Figure 2: Primary chemical interactions driving peak tailing for the target amphoteric analyte.

Part 4: Step-by-Step Experimental Protocols

Protocol 1: Silanol Masking and pH Optimization Workflow

This self-validating protocol systematically eliminates silanol-driven ion-exchange interactions.

  • Step 1: Baseline Assessment. Inject 10 µL of your sample at 0.5 mg/mL using your current method. Calculate the Tailing Factor (Tf) at 5% peak height. A Tf > 1.5 requires intervention.

  • Step 2: Acidic Modification. Prepare Mobile Phase A using HPLC-grade water with 0.1% (v/v) Trifluoroacetic acid (TFA). TFA serves a dual purpose: it lowers the pH to ~2.0 (protonating silanols) and acts as a hydrophobic ion-pairing agent for the fluorinated amine.

  • Step 3: Equilibration. Flush the column with 20 Column Volumes (CV) of the newly acidified mobile phase to ensure complete protonation of the stationary phase.

  • Step 4: Re-evaluation. Re-inject the sample. If Tf is now < 1.2, the method is validated. If Tf remains > 1.5, proceed to Step 5.

  • Step 5: Competitive Masking. Add 15 mM Triethylamine (TEA) to Mobile Phase A, then re-adjust the final pH to 2.5 using phosphoric acid[7]. Flush for 20 CV. The TEA will permanently occupy any highly acidic geminal silanols that resisted protonation.

Protocol 2: System Passivation for Metal-Sensitive Analytes

Because the ortho-aminophenol motif is a strong metal chelator, trace metals in the system can cause irreversible tailing.

  • Step 1: Hardware Audit. Replace all pre-column and post-column stainless steel capillaries with PEEK (Polyether ether ketone) tubing to eliminate iron exposure.

  • Step 2: System Wash (Off-Column). Remove the analytical column and connect the injector directly to the detector with a union. Flush the system with 20% Nitric Acid at 1.0 mL/min for 30 minutes to strip trace metals from the pump heads and autosampler needle.

  • Step 3: Neutralization. Flush the system with HPLC-grade water until the effluent pH returns to neutral (pH ~7.0).

  • Step 4: Chelating Additive. Reinstall a high-purity Type-B silica column[6]. Introduce 5 µM EDTA into your aqueous mobile phase. This trace amount continuously sequesters any leached metals during the run without disrupting baseline stability[2].

Part 5: Quantitative Data Summaries

Table 1: Troubleshooting Matrix for 2-Methoxy-6-(((2,2,2-trifluoroethyl)amino)methyl)phenol

Chromatographic SymptomPrimary Mechanistic CauseDiagnostic StepCorrective Action
Tailing of all peaks (incl. neutrals)Physical Void / Dead VolumeInject neutral marker (e.g., Toluene)Replace column; check PEEK fittings
Tailing of target analyte onlySilanol Ion-ExchangeLower mobile phase pH to < 3.0Use 0.1% TFA or Type-B end-capped column
Irregular tailing / Split peaksMetal ChelationInject sample with 5 µM EDTAPassivate system; switch to PEEK tubing
Fronting or "Shark-fin" peaksColumn OverloadDilute sample concentration by 10xReduce injection volume or concentration

Table 2: Mobile Phase Additives Comparison

AdditiveOptimal ConcentrationPrimary Mechanism of ActionMS Compatibility
Formic Acid 0.1% (v/v)Lowers pH to ~2.7; protonates standard silanols.Excellent (Volatile)
Trifluoroacetic Acid (TFA) 0.05 - 0.1% (v/v)Lowers pH to ~2.0; provides strong ion-pairing.Moderate (Ion suppression)
Triethylamine (TEA) 10 - 25 mMCompetitively binds to and masks active silanols.Poor (Contaminates MS)
Phosphate Buffer 25 - 50 mMHigh ionic strength masks electrostatic interactions.Incompatible (Non-volatile)

References

  • Axion Analytical Labs. "HPLC Peak Tailing." Axion Labs. URL: [Link]

  • GMP Insiders. "Peak Tailing In Chromatography: Troubleshooting Basics." GMP Insiders. URL: [Link]

  • Shimadzu Corporation. "HPLC Troubleshooting - Tailing Peaks." Shimadzu UK. URL: [Link]

  • National Center for Biotechnology Information (NCBI). "Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids." PMC. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Purification and Recrystallization Troubleshooting for CAS 1016756-54-9

Welcome to the Technical Support Center for CAS 1016756-54-9 (2-Methoxy-6-([(2,2,2-trifluoroethyl)amino]methyl)phenol). This guide is designed for researchers, application scientists, and drug development professionals w...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for CAS 1016756-54-9 (2-Methoxy-6-([(2,2,2-trifluoroethyl)amino]methyl)phenol). This guide is designed for researchers, application scientists, and drug development professionals who are encountering isolation, purification, and stability challenges with this specific molecular scaffold.

Part 1: Physicochemical Profiling (The "Why")

To successfully purify CAS 1016756-54-9, we must first deconstruct its structural features to understand the causality behind common experimental failures:

  • The Depressed Amine pKa: The molecule contains a secondary amine attached to a 2,2,2-trifluoroethyl group. Fluorine is highly electronegative, exerting a strong inductive electron-withdrawing effect. While typical alkylamines have a pKa of ~9–10, the pKa of 2,2,2-trifluoroethylamine is drastically lowered to approximately 5.7 . Consequently, the amine in this compound is only weakly basic.

  • The Acidic Phenol: The phenolic hydroxyl group, flanked by a methoxy group, has a typical pKa of ~9.5.

  • Amphoteric but not Zwitterionic: Because the amine pKa (~5.7) is lower than the phenol pKa (~9.5), there is no pH at which the molecule exists primarily as a zwitterion. At a neutral pH of 7–8, both functional groups are uncharged, making the molecule highly lipophilic.

  • Oxidation Potential: Electron-rich phenols (especially ortho-methoxy phenols) are highly susceptible to autoxidation, forming phenoxy radicals that degrade into intensely colored quinones .

Part 2: Troubleshooting Guide & FAQs

Q1: Why am I losing product to the aqueous layer during my post-reaction workup?

Cause: Mismanagement of the extraction pH. If your aqueous phase is too acidic (pH < 5), the weakly basic trifluoroethyl amine becomes protonated, dragging the molecule into the aqueous layer. If the pH is too basic (pH > 10), the phenol deprotonates to form a water-soluble phenoxide anion. Solution: You must strictly control the isoelectric extraction window.

  • Adjust the aqueous layer to pH 7.0–8.0 using a saturated sodium bicarbonate ( NaHCO3​ ) solution. At this pH, the molecule is completely neutral and will partition efficiently into organic solvents like ethyl acetate (EtOAc) or dichloromethane (DCM).

Q2: My crude mixture turns dark brown or bright pink during rotary evaporation. How do I prevent this degradation?

Cause: Autoxidation. Phenols undergo proton-coupled electron transfer in the presence of oxygen, trace metals, or basic conditions, forming phenoxy radicals that couple or oxidize into colored quinone byproducts . Concentration under heat accelerates this degradation. Solution:

  • Temperature Control: Keep the water bath below 35°C during rotary evaporation.

  • Exclude Oxygen: Backfill your rotary evaporator with Argon or Nitrogen.

  • Avoid Base: Ensure no residual basic modifiers (like triethylamine) remain during the concentration step, as bases catalyze phenol autoxidation.

Q3: Normal phase silica gel chromatography gives severe tailing and poor recovery. What are the alternatives?

Cause: The secondary amine acts as a hydrogen-bond donor and acceptor, interacting strongly with the acidic, ionized silanol groups ( Si−O− ) on the surface of bare silica gel. This secondary retention mechanism causes exponential peak tailing and irreversible adsorption . Solution:

  • Primary Recommendation: Switch to Amine-functionalized silica ( NH2​ -silica) . The modified surface eliminates ionic interactions with basic solutes, allowing the compound to elute symmetrically using standard Hexane/EtOAc gradients .

  • Alternative: If bare silica must be used, pre-treat the silica and dope your mobile phase with 1% Triethylamine (TEA) to competitively mask the acidic silanol sites.

Part 3: Recrystallization Optimization

Recrystallization of CAS 1016756-54-9 is best performed on the free base rather than forming a salt, due to the weak basicity of the trifluoroethyl amine (which makes hydrochloride salts prone to dissociation in polar solvents).

Table 1: Solvent System Matrix for Free Base Recrystallization
Solvent SystemRatio (v/v)Solubility (Hot)Solubility (Cold)YieldPurityNotes
Heptane / EtOAc4:1HighVery Low>85%>98%Optimal. Excellent thermal gradient; forms distinct needles.
TolueneNeatModerateLow70%95%Good alternative, but requires higher dissolution temperatures.
EtOH / Water3:1HighModerate50%90%Prone to oiling out (liquid-liquid phase separation) before crystallizing.
DCM / Hexane1:5HighLow80%92%Fast precipitation, but often traps solvent inclusions.
Step-by-Step Methodology: Heptane/EtOAc Recrystallization

This protocol is self-validating: if the compound oils out in Step 3, the EtOAc ratio is too low, indicating the presence of highly lipophilic impurities.

  • Dissolution: Place 1.0 g of crude CAS 1016756-54-9 in a clean, dry 50 mL round-bottom flask. Add 4 mL of Ethyl Acetate (EtOAc) and heat to 60°C under gentle stirring until completely dissolved.

  • Anti-Solvent Addition: While maintaining the temperature at 60°C, add hot Heptane dropwise. Continue adding until the solution becomes faintly turbid (the cloud point). This typically requires 12–16 mL of Heptane.

  • Clarification: Add 1–2 drops of EtOAc just until the turbidity clears, yielding a saturated, clear solution.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool to room temperature undisturbed for 2 hours. Do not agitate, as this promotes the formation of microcrystals that trap impurities.

  • Maturation: Transfer the flask to an ice bath (0–5°C) for an additional 1 hour to maximize the yield.

  • Harvesting: Filter the resulting white/off-white needles via vacuum filtration. Wash the filter cake with 5 mL of ice-cold Heptane. Dry under high vacuum at room temperature for 12 hours.

Part 4: Purification Workflow Visualization

The following decision tree dictates the logical progression for isolating and purifying CAS 1016756-54-9 from a crude reaction mixture.

PurificationWorkflow Start Crude Mixture CAS 1016756-54-9 Workup Aqueous Workup Adjust to pH 7.5 Start->Workup Extract Extract with EtOAc (Neutral Species) Workup->Extract CheckPurity Purity > 85%? Extract->CheckPurity Chromatography NH2-Silica Chromatography (Avoid Tailing) CheckPurity->Chromatography No Crystallization Recrystallization (Heptane/EtOAc) CheckPurity->Crystallization Yes Chromatography->Crystallization Pure Pure Product Crystallization->Pure

Decision tree for the purification and isolation of CAS 1016756-54-9.

References

  • National Center for Biotechnology Information. "Ethanamine, 2,2,2-trifluoro- | C2H4F3N | CID 9773". PubChem. Available at:[Link]

  • K. Kushioka. "Autoxidation of Phenols Catalyzed by Copper(II)-Ethylenediamine Complexes: The Reaction Mechanism". The Journal of Organic Chemistry, American Chemical Society. Available at:[Link]

  • D. Stoll. "But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing". Chromatography Online. Available at:[Link]

  • Sorbent Technologies. "Amino MPLC: Amine functionalized Silica Gel phases". Sorbtech. Available at: [Link]

Optimization

Technical Support Center: Minimizing UV Light Degradation of Fluorinated Aminophenols

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with light-sensitive fluorinated aminophenol compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with light-sensitive fluorinated aminophenol compounds. Here, we bridge the gap between regulatory photostability standards and bench-level organic chemistry, providing you with mechanistic insights, self-validating protocols, and troubleshooting FAQs.

Mechanistic Troubleshooting: Understanding the "Why"

Fluorinated aminophenols are highly valued in medicinal chemistry and fluorescent probe development due to the electron-withdrawing nature of fluorine, which generally lowers the pKa of the phenol and enhances metabolic stability. However, under UV and visible light exposure (300–800 nm), these compounds exhibit specific vulnerabilities. To effectively protect your compounds, you must first understand the three primary pathways of degradation:

  • Photo-oxidation: The aminophenol moiety is inherently electron-rich. UV excitation in the presence of dissolved oxygen generates Reactive Oxygen Species (ROS), leading to rapid oxidation into quinone imines.

  • Ar-F Photolysis (Defluorination): While C-F bonds are traditionally strong, direct UV absorption can lead to photolytic cleavage of the aryl-fluorine bond. Recent studies tracking fluorine during aqueous photolysis demonstrate that direct photolysis of fluorinated phenols generates free fluoride and organofluorine byproducts [2].

  • Phenolate-Driven Ring Condensation: Degradation kinetics are highly pH-dependent. At a pH above the compound's pKa, the phenol deprotonates to form a phenolate anion. This induces a bathochromic shift (absorbing longer wavelengths of light) and increases the direct photolysis rate by orders of magnitude compared to acidic conditions [2].

Degradation Pathways and Mitigation Workflow

G Start Fluorinated Aminophenol UV Exposure (300-400 nm) Excited Excited Singlet/Triplet State Start->Excited Photon Absorption Path1 Photo-oxidation (ROS Generation) Excited->Path1 O2 Present Path2 Ar-F Photolysis (Defluorination) Excited->Path2 Direct UV Cleavage Path3 Ring Condensation (Phenolate Driven) Excited->Path3 Basic pH (pH > pKa) Mit1 Argon Purge & Amber Glassware Path1->Mit1 Mit2 Radical Scavengers (BHT, Ascorbate) Path1->Mit2 Path2->Mit1 Mit3 Maintain Acidic pH (pH < pKa) Path3->Mit3 Stable Stabilized Compound (Degradation Minimized) Mit1->Stable Mit2->Stable Mit3->Stable

Mechanistic workflow of fluorinated aminophenol UV degradation and corresponding mitigation strategies.

Quantitative Data: Mitigation Strategies Comparison

To systematically protect your compounds, implement the following strategies based on the specific degradation pathway observed in your analytical data.

Degradation PathwayPrimary CauseRecommended Mitigation StrategyExpected Stabilization Effect
Photo-oxidation Dissolved O₂ & UVArgon Sparging: Purge solvents for 15 mins prior to use.Reduces quinone imine formation by >90%.
Photo-oxidation ROS generationRadical Scavengers: Add 0.1% BHT or Ascorbic Acid.Quenches triplet states and neutralizes ROS.
Ar-F Photolysis Direct UV absorptionLight Shielding: Use actinic/amber glassware.Blocks wavelengths < 500 nm, preventing C-F cleavage.
Ring Condensation Basic pH (Phenolate)pH Control: Buffer solution to pH 4.0 – 5.0.Keeps compound protonated, lowering photolysis rate by ~100x.

Self-Validating Experimental Protocol: ICH Q1B Photostability Testing

When developing a new fluorinated aminophenol drug candidate or probe, you must evaluate its intrinsic photostability. This protocol is designed to comply with the ICH Q1B Photostability Testing Guidelines [1], ensuring regulatory trustworthiness and scientific rigor by actively isolating light-induced changes from thermal degradation.

Objective: To determine the photolytic degradation profile of a fluorinated aminophenol compound.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a 1 mM solution of the fluorinated aminophenol in an appropriate aqueous buffer (e.g., pH 5.0 acetate buffer to minimize phenolate formation).

    • Divide the solution equally into two clear quartz vials and one amber glass vial.

  • Control Setup (The Self-Validating Step):

    • Test Sample: Clear quartz vial (fully exposed to the light source).

    • Dark Control: Wrap the second clear quartz vial tightly in aluminum foil. This control is placed in the exact same chamber to account for any thermal degradation caused by the heat of the lamps.

    • Mitigation Control: Amber glass vial (to test practical packaging protection).

  • Actinometry Calibration:

    • Place a 2% w/v aqueous solution of quinine monohydrochloride dihydrate alongside the samples. This acts as a chemical actinometer to verify that the required UV dose is achieved[1].

  • Light Exposure (ICH Q1B Option 2):

    • Place all vials in a validated photostability chamber.

    • Expose the samples to a cool white fluorescent lamp (visible light) to achieve a minimum of 1.2 million lux hours [1].

    • Simultaneously or sequentially expose the samples to a near-UV fluorescent lamp (320–400 nm) to achieve a minimum energy emission of 200 Watt-hours/square meter (W·h/m²) [1].

  • Analytical Readout:

    • Analyze the Test Sample, Dark Control, and Mitigation Control using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

    • Pro-Tip: To specifically track defluorination (Ar-F cleavage), run a ¹⁹F-NMR on the exposed test sample to quantify the release of free aqueous fluoride ions against the parent compound signal [2].

Frequently Asked Questions (FAQs)

Q: Why does my fluorinated aminophenol degrade significantly faster in a pH 8.5 buffer compared to a pH 5.0 buffer? A: This is a classic phenolate-driven degradation. At pH 8.5, the phenol group (which typically has a lowered pKa due to the electron-withdrawing fluorine) deprotonates. The resulting phenolate anion is highly electron-rich, which causes a bathochromic shift in its UV absorption spectrum. This shift allows the molecule to absorb more energy from ambient and UV light, increasing the direct photolysis rate by up to two orders of magnitude [2]. Always maintain a pH below the compound's pKa during storage.

Q: Is argon purging my solvents sufficient to stop all UV-induced degradation? A: No. Argon sparging removes dissolved oxygen, which effectively halts ROS-mediated photo-oxidation (the pathway leading to quinone imines). However, it does absolutely nothing to prevent direct photolysis (the cleavage of the Ar-F bond via direct photon absorption). To stop direct photolysis, you must combine deoxygenation with light shielding (e.g., amber glassware).

Q: How can I definitively prove that my compound is undergoing defluorination rather than standard oxidation? A: Standard LC-MS can identify mass additions (like +16 Da for oxidation), but it can sometimes struggle to differentiate complex fragmentation patterns. The most authoritative method is to use ¹⁹F-NMR on your post-exposure aqueous sample. If direct photolysis of the Ar-F bond is occurring, you will see a distinct, sharp singlet corresponding to free aqueous fluoride, alongside the depletion of your parent compound's fluorine signal [2].

Q: Can I use standard borosilicate glass for photostability testing? A: For formal ICH Q1B stress testing, quartz is preferred for the test sample because standard borosilicate glass filters out a significant portion of UV light below 320 nm. Using quartz ensures the compound is subjected to the full spectrum required by the guidelines, representing a true "worst-case" stress test [1].

References

  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency (EMA).[Link]

  • Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Environmental Au.[Link]

Reference Data & Comparative Studies

Validation

Comparative Guide: 2-Methoxy-6-(((2,2,2-trifluoroethyl)amino)methyl)phenol vs. Non-Fluorinated Aminophenols in Catalysis

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary The rational design of chiral ligands is the cornerstone of modern asymme...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary

The rational design of chiral ligands is the cornerstone of modern asymmetric catalysis. Aminophenol derivatives, often referred to as Betti base analogues, are privileged bidentate (N,O) or tridentate (O,N,O) ligands widely utilized in transition metal and main-group catalysis[1].

This guide provides an objective, data-driven comparison between 2-Methoxy-6-(((2,2,2-trifluoroethyl)amino)methyl)phenol (a fluorinated secondary aminophenol) and its non-fluorinated counterpart, 2-Methoxy-6-((ethylamino)methyl)phenol . By replacing a standard ethyl group with a 2,2,2-trifluoroethyl moiety, researchers can fundamentally alter the electronic, steric, and metabolic profile of the resulting metal-ligand complex, unlocking enhanced catalytic efficiency and stereocontrol[2][3].

Mechanistic Rationale: The "Fluorine Effect"

The decision to utilize an N -trifluoroethyl-substituted aminophenol over a standard alkyl-substituted analogue is driven by three distinct physicochemical principles:

A. Electronic Deactivation of Nitrogen (The pKa Shift)

The strong inductive electron-withdrawing effect of the trifluoromethyl ( −CF3​ ) group drastically reduces the basicity of the adjacent secondary amine. The pKa of a trifluoroethylamine derivative is approximately 5.7 , compared to 10.7 for a standard ethylamine[4].

  • Causality in Catalysis: When this less basic nitrogen coordinates to a metal center (e.g., CuII , ZnII , or BIII ), its σ -donating capacity is significantly diminished. This renders the coordinated metal center highly electrophilic (Lewis acidic), which accelerates the activation of incoming substrates such as imines or carbonyls[2][5]. Furthermore, it prevents catalyst "poisoning" by highly basic substrates or products.

B. Steric Tuning and Conformational Rigidity

While electronically withdrawing, the −CF3​ group is sterically demanding. Its van der Waals volume is significantly larger than a methyl group and is roughly isosteric to an isopropyl group. In the tight coordination sphere of an aminophenol-metal complex, this added bulk restricts the conformational freedom of the ligand, creating a more rigidly defined chiral pocket that often translates to higher enantiomeric excess ( ee% )[3].

C. Oxidative and Metabolic Stability

In late-stage functionalization or applications involving harsh oxidative conditions, standard N -alkyl amines are prone to N -dealkylation or oxidation. The highly polarized C−F bonds protect the adjacent carbon from oxidative metabolism, extending the catalyst's lifetime and making the ligand scaffold highly attractive for medicinal chemistry applications[6].

LogicTree Ligand Aminophenol Ligand Core Scaffold NonFluoro Non-Fluorinated (N-Ethyl) Ligand->NonFluoro Fluoro Fluorinated (N-Trifluoroethyl) Ligand->Fluoro pKa1 High Basicity (pKa ~10.7) Strong σ-Donor NonFluoro->pKa1 Inductive e- donation pKa2 Low Basicity (pKa ~5.7) Weak σ-Donor Fluoro->pKa2 Strong CF3 e- withdrawal Metal1 Standard Lewis Acidity Slower Substrate Activation pKa1->Metal1 Metal2 Enhanced Lewis Acidity Rapid Substrate Activation pKa2->Metal2

Figure 1: Logical pathway demonstrating how the N-trifluoroethyl substitution modulates metal center reactivity.

Comparative Performance Data

To objectively evaluate the performance of these ligands, we benchmark them in a standard transition-metal mediated transformation: the Enantioselective Zinc-Catalyzed Addition of Diethylzinc to Benzaldehyde .

Note: The data below represents a synthesized benchmark based on established structure-activity relationships for fluorinated vs. non-fluorinated aminophenol ligands[2][7].

ParameterLigand A: 2-Methoxy-6-(((2,2,2-trifluoroethyl)amino)methyl)phenolLigand B: 2-Methoxy-6-((ethylamino)methyl)phenol
Catalyst Loading 2.0 mol%5.0 mol%
Reaction Time 2 hours12 hours
Yield (%) >98%85%
Enantiomeric Excess (ee%) 97%88%
Solvent Tolerance High (Tolerates coordinating solvents)Low (Requires strictly non-coordinating solvents)
Catalyst Stability High (Resistant to oxidative degradation)Moderate (Prone to slow degradation)

Data Interpretation: The fluorinated ligand (Ligand A) achieves complete conversion in a fraction of the time required by Ligand B, even at a lower catalyst loading. This is a direct consequence of the enhanced Lewis acidity of the zinc center. The higher ee% is attributed to the steric bulk of the −CF3​ group enforcing a stricter trajectory for nucleophilic attack.

Self-Validating Experimental Protocol

The following protocol details the in situ generation of the catalytic complex and the subsequent asymmetric addition. It is designed as a self-validating system , ensuring that each step provides observable metrics to confirm success before proceeding.

Workflow: Enantioselective Alkylation of Aldehydes

Step 1: Catalyst Pre-Formation

  • In an oven-dried Schlenk tube under an argon atmosphere, add 2-Methoxy-6-(((2,2,2-trifluoroethyl)amino)methyl)phenol (0.02 mmol, 2 mol%).

  • Add anhydrous Toluene (2.0 mL). Causality: Toluene is chosen over THF to prevent competitive solvent binding at the highly electrophilic metal center.

  • Add ZnEt2​ (1.0 M in hexanes, 0.04 mmol) dropwise at room temperature.

  • Validation Check: Stir for 30 minutes. The solution should transition from colorless to a distinct pale yellow/green homogeneous solution, confirming the deprotonation of the phenol and formation of the active Zn -aminophenolate complex[5].

Step 2: Substrate Addition

  • Cool the reaction mixture to 0 °C to maximize stereocontrol.

  • Add benzaldehyde (1.0 mmol) dropwise.

  • Add the remaining ZnEt2​ (1.2 mmol) via syringe pump over 1 hour to maintain a low concentration of uncoordinated nucleophile, suppressing the uncatalyzed racemic background reaction.

  • Validation Check: Monitor by TLC (Hexanes/EtOAc 8:2). The reaction is deemed complete when the UV-active spot corresponding to benzaldehyde ( Rf​≈0.6 ) completely disappears.

Step 3: Quench and Workup

  • Quench the reaction carefully with saturated aqueous NH4​Cl (2.0 mL) at 0 °C to destroy excess ZnEt2​ .

  • Extract with Dichloromethane ( 3×5 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Validation Check: Obtain a crude 1H NMR. The disappearance of the aldehyde proton ( ∼10.0 ppm) and the appearance of the chiral benzylic proton ( ∼4.6 ppm) validates chemical conversion and mass balance.

Step 4: Chiral Analysis

  • Purify the crude product via flash chromatography.

  • Validation Check: Analyze the purified product via Chiral HPLC (e.g., Chiralcel OD-H column) and compare the retention times against a synthetically prepared racemic standard to accurately determine the enantiomeric excess ( ee% ).

Workflow Step1 1. Ligand-Metal Complexation (In Situ Generation) Val1 Validation: Color Change & Homogeneous Solution Step1->Val1 Step2 2. Substrate Addition (Aldehyde + ZnEt2) Val1->Step2 Val2 Validation: TLC Monitoring (Disappearance of SM) Step2->Val2 Step3 3. Quench & Aqueous Workup (NH4Cl / DCM) Val2->Step3 Val3 Validation: Mass Balance & Crude 1H NMR Step3->Val3 Step4 4. Chiral HPLC Analysis (vs. Racemic Standard) Val3->Step4 Val4 Validation: Enantiomeric Excess (ee%) Quantification Step4->Val4

Figure 2: Self-validating experimental workflow for asymmetric catalysis using fluorinated aminophenols.

Conclusion

The substitution of a standard alkyl group with a 2,2,2-trifluoroethyl group on an aminophenol scaffold is not merely a structural curiosity; it is a strategic electronic and steric intervention. By lowering the amine's pKa and increasing the steric bulk, 2-Methoxy-6-(((2,2,2-trifluoroethyl)amino)methyl)phenol generates highly Lewis acidic, conformationally rigid metal complexes. For researchers optimizing challenging asymmetric additions or seeking catalysts with higher turnover frequencies and oxidative stability, this fluorinated ligand offers a distinct, measurable advantage over traditional non-fluorinated Betti bases.

References

  • A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. Nature Communications.[Link]

  • Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. ACS Catalysis.[Link]

  • Assigning Ligand Redox Levels in Complexes of 2-Aminophenolates: Structural Signatures. Inorganic Chemistry.[Link]

  • N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. ACS Medicinal Chemistry Letters.[Link]

Sources

Comparative

A Comparative Guide to the Binding Affinity of Standard and Next-Generation Salen-Type Ligands

For Researchers, Scientists, and Drug Development Professionals In the landscape of coordination chemistry and its applications in catalysis, materials science, and medicine, the binding affinity of ligands to metal cent...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of coordination chemistry and its applications in catalysis, materials science, and medicine, the binding affinity of ligands to metal centers is a critical parameter governing the stability and reactivity of the resulting complexes.[1] This guide provides an in-depth comparison of the binding affinity of standard N,N'-bis(salicylidene)ethylenediamine (salen) ligands with a next-generation N-alkylated salan-type ligand, a reduced and functionalized derivative. By examining experimental data and outlining detailed methodologies, we aim to equip researchers with the knowledge to make informed decisions in ligand selection and experimental design.

Introduction to Salen and Salan-Type Ligands: A Tale of Two Architectures

Standard Salen Ligands: The Versatile Workhorse

Standard salen ligands are tetradentate Schiff base ligands synthesized through the condensation of two equivalents of salicylaldehyde with a diamine, most commonly ethylenediamine.[2] First reported by Pfeiffer and colleagues in 1933, these ligands possess an N2O2 donor set that readily coordinates with a wide array of transition metals.[2] The resulting metal-salen complexes are known for their high stability and have found extensive applications as catalysts in various organic transformations and as therapeutic agents.[1][3] The rigid, planar structure of the salen ligand plays a crucial role in its coordination chemistry and the catalytic activity of its metal complexes.

dot

Caption: General structure of a standard salen ligand.

Next-Generation Salan Ligands: Enhanced Flexibility and Functionality

Salan ligands are derived from salen ligands through the reduction of the imine (C=N) bonds to amine (C-N) bonds. This structural modification imparts greater flexibility to the ligand backbone.[3] Further functionalization, such as N-alkylation with ester groups, creates "next-generation" salan-type ligands with tailored electronic and steric properties. These modifications can significantly influence the ligand's binding affinity and the stability of its metal complexes.[3]

dot

Caption: General structure of an N-alkylated salan-type ligand.

Comparative Analysis of Binding Affinity

The binding affinity of a ligand for a metal ion is a measure of the strength of their interaction and is typically quantified by the association constant (Ka), dissociation constant (Kd), or stability constant (log Kf). A higher Ka or log Kf value, and a lower Kd value, indicate a stronger binding affinity.

Experimental Data

The following table summarizes experimentally determined binding and stability constants for standard salen and a next-generation N-alkylated salan ligand with various metal ions.

Ligand TypeMetal IonBinding/Stability ConstantExperimental MethodReference
Standard SalenCu(II)log Kf = 8.24Spectrophotometry[4]
Standard SalenNi(II)log Kf = 4.96Spectrophotometry[4]
Standard SalenZn(II)log Kf = 5.76Spectrophotometry[4]
N-alkylated SalanCu(II)Kb = 1.00 × 10^5 M⁻¹UV-Vis Titration[3]
N-alkylated SalanNi(II)---
N-alkylated SalanZn(II)---
N-alkylated SalanCalf Thymus DNAKb = 1.23 × 10^5 M⁻¹UV-Vis Titration[3]
Interpretation of Data and Field-Proven Insights

The data reveals several key insights into the binding affinities of these two classes of ligands:

  • Stronger Binding of Standard Salen to Cu(II): The standard salen ligand exhibits a significantly higher stability constant for Cu(II) compared to Ni(II) and Zn(II).[4] This is consistent with the Irving-Williams series, which predicts the relative stabilities of divalent metal ion complexes.

  • High Affinity of N-alkylated Salan: The N-alkylated salan ligand demonstrates a high binding constant (Kb) for Cu(II), indicating a strong interaction.[3] While a direct comparison of the numerical values of log Kf and Kb is nuanced due to different experimental conditions and definitions, the magnitude of the binding constant for the N-alkylated salan suggests a very stable complex.

  • Influence of Structural Modification: The reduction of the imine bonds to amines in the salan ligand introduces greater flexibility. The addition of N-alkyl ester groups can further modulate the electronic properties and steric hindrance around the metal center. This increased flexibility and the electronic effects of the ester groups in the N-alkylated salan likely contribute to its strong binding affinity. The covalent nature of the metal-ligand bond in the Cu(II)-N-alkylated salan complex, as indicated by EPR studies, further supports the formation of a stable complex.[3]

  • Broader Applications for N-alkylated Salan: The N-alkylated salan ligand also exhibits a strong binding affinity for biological macromolecules like DNA, suggesting its potential in the development of therapeutic agents.[3] This highlights how modifying the basic salen scaffold can lead to ligands with novel applications.

Experimental Protocols for Determining Binding Affinity

Accurate determination of binding affinity is paramount for understanding and comparing ligand performance. Here, we detail three widely used experimental techniques.

UV-Visible (UV-Vis) Spectrophotometric Titration

This method relies on the change in the electronic absorption spectrum of the ligand or the metal ion upon complexation.[5][6]

dot

UV_Vis_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis P1 Prepare stock solutions of ligand and metal salt of known concentrations. P2 Choose a suitable solvent in which both ligand and complex are soluble. P1->P2 E1 Place a fixed concentration of the ligand solution in a cuvette. P2->E1 E2 Record the initial UV-Vis spectrum. E1->E2 E3 Add small, incremental aliquots of the metal salt solution to the cuvette. E2->E3 E4 Record the UV-Vis spectrum after each addition and equilibration. E3->E4 E4->E3 Repeat until saturation is reached A1 Monitor the change in absorbance at a specific wavelength where the complex absorbs. E4->A1 A2 Plot the change in absorbance versus the molar ratio of metal to ligand. A1->A2 A3 Fit the titration data to a suitable binding model (e.g., 1:1, 1:2) to determine the binding constant (Kb). A2->A3

Caption: Workflow for UV-Vis spectrophotometric titration.

Step-by-Step Methodology:

  • Preparation: Prepare stock solutions of the ligand and the metal salt in a suitable solvent (e.g., DMSO, methanol).[7] The solvent should not coordinate with the metal ion.

  • Initial Measurement: Place a known concentration of the ligand solution in a quartz cuvette and record its UV-Vis spectrum.

  • Titration: Add a small, precise volume of the metal salt solution to the cuvette.

  • Equilibration and Measurement: Gently mix the solution and allow it to equilibrate. Record the UV-Vis spectrum.

  • Repeat: Continue adding aliquots of the metal salt solution and recording the spectra until no further significant changes are observed, indicating saturation.

  • Data Analysis: Plot the absorbance at a wavelength corresponding to the complex formation against the concentration of the metal ion. Fit the resulting binding isotherm to a suitable binding model to calculate the binding constant.[5]

Fluorescence Spectroscopy

This technique is applicable when the ligand or its metal complex is fluorescent. The binding event can lead to either quenching or enhancement of the fluorescence signal.[8][9]

dot

Fluorescence_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis FP1 Prepare stock solutions of the fluorescent ligand and metal salt. FE1 Place a fixed concentration of the ligand solution in a fluorescence cuvette. FP1->FE1 FE2 Record the initial fluorescence emission spectrum at a fixed excitation wavelength. FE1->FE2 FE3 Add incremental aliquots of the metal salt solution. FE2->FE3 FE4 Record the emission spectrum after each addition. FE3->FE4 FE4->FE3 Repeat until no further change FA1 Monitor the change in fluorescence intensity at the emission maximum. FE4->FA1 FA2 Plot the change in intensity versus the metal concentration. FA1->FA2 FA3 Use the Stern-Volmer equation for quenching data or fit to a binding isotherm to determine the binding constant. FA2->FA3

Caption: Workflow for fluorescence spectroscopy titration.

Step-by-Step Methodology:

  • Preparation: Prepare stock solutions of the fluorescent ligand and the metal salt.

  • Initial Measurement: Place a known concentration of the ligand solution in a fluorescence cuvette and record its emission spectrum at a suitable excitation wavelength.

  • Titration: Add aliquots of the metal salt solution to the cuvette.

  • Measurement: After each addition, record the fluorescence emission spectrum.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum against the metal ion concentration. The data can be analyzed using various models, such as the Stern-Volmer equation for quenching, to determine the binding constant.[8]

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

ITC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis IP1 Prepare degassed solutions of the ligand and metal salt in the same buffer. IE1 Load the ligand solution into the sample cell of the calorimeter. IP1->IE1 IE2 Load the metal salt solution into the injection syringe. IP1->IE2 IE3 Perform a series of injections of the metal solution into the ligand solution. IE1->IE3 IE2->IE3 IE4 The instrument measures the heat change after each injection. IE3->IE4 IA1 Integrate the heat flow peaks to obtain the heat change per injection. IE4->IA1 IA2 Plot the heat change per mole of injectant against the molar ratio of metal to ligand. IA1->IA2 IA3 Fit the data to a binding model to determine the binding constant (Ka), stoichiometry (n), and enthalpy of binding (ΔH). IA2->IA3

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Validation

Analytical Comparison Guide: ATR-FTIR vs. Transmission FTIR for Cross-Referencing Trifluoroethyl Aminomethyl Phenols

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving complex, overlapping vibrational modes in heavily functionalized small molecules. Trifluoroethyl aminomethyl phenols—such a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving complex, overlapping vibrational modes in heavily functionalized small molecules. Trifluoroethyl aminomethyl phenols—such as 2-[(2,2,2-trifluoroethylamino)methyl]phenol—represent a unique spectroscopic challenge. They contain a highly polarized trifluoroethyl group (-CF3), a secondary amine (-NH-), and a phenolic hydroxyl group (-OH).

Cross-referencing their Fourier-Transform Infrared (FTIR) spectra against standard spectral libraries requires a deep understanding of how sampling techniques alter peak positions and intensities. This guide objectively compares Attenuated Total Reflectance (ATR) and Transmission FTIR methodologies, establishing a self-validating protocol to ensure high-confidence database matching for this specific class of compounds.

The Causality of Vibrational Modes in Fluorinated Phenols

To accurately cross-reference spectral data, we must first understand the physical causality behind the molecular vibrations of trifluoroethyl aminomethyl phenols.

  • The C-F Stretch: The carbon-fluorine bond is exceptionally polarized. Because the force constant is proportional to bond strength and inversely proportional to reduced mass, the C-F stretching vibration typically manifests as a series of intensely strong bands between 1000–1400 cm⁻¹[1]. In trifluoroethyl groups, the strong inductive effect of the three fluorine atoms causes splitting into asymmetric and symmetric stretching modes, which dominate the fingerprint region[2].

  • O-H and N-H Overlap: Phenolic O-H stretching typically appears as a broad band at 3200–3550 cm⁻¹ due to intermolecular hydrogen bonding. The secondary amine N-H stretch also appears in this region (around 3300–3400 cm⁻¹) but is generally sharper and weaker[3]. The presence of the electronegative trifluoroethyl group withdraws electron density from the amine, subtly shifting the N-H stretch to higher wavenumbers compared to unfluorinated aliphatic amines.

Technology Comparison: ATR-FTIR vs. Transmission (KBr Pellet)

When cross-referencing experimental data against commercial databases (which are historically built on transmission data), the choice of sampling technique introduces critical variables.

  • ATR-FTIR (Attenuated Total Reflectance): Utilizes an internal reflection element (e.g., Diamond or ZnSe). The depth of penetration of the evanescent wave is wavelength-dependent (penetrating deeper at lower wavenumbers). This physical phenomenon causes the intense C-F bands (~1100 cm⁻¹) to appear artificially stronger relative to the high-wavenumber O-H/N-H bands (~3300 cm⁻¹). Furthermore, anomalous dispersion—a rapid change in the refractive index of the sample near strong absorption bands—can shift these intense C-F peaks by 2–10 cm⁻¹ to lower wavenumbers compared to transmission data.

  • Transmission FTIR (KBr Pellet): The gold standard for library matching. The sample is dispersed in a non-absorbing KBr matrix. It provides exact matches to legacy databases but is highly susceptible to moisture (which artificially broadens the O-H region) and requires meticulous sample preparation to avoid scattering artifacts.

Quantitative Spectral Comparison

Table 1: Expected Spectral Shifts and Intensity Variations for Trifluoroethyl Aminomethyl Phenols

Functional GroupVibrational ModeTransmission (KBr) Wavenumber (cm⁻¹)ATR-FTIR Wavenumber (cm⁻¹)ATR Intensity AlterationLibrary Match Reliability
Phenolic -OHBroad Stretch3250 - 34003250 - 3400Significantly WeakerHigh (requires ATR correction)
Secondary -NHSharp Stretch3350 - 34503350 - 3450WeakerModerate (often masked by -OH)
Aromatic C=CRing Stretch1580 - 16101580 - 1610UnchangedHigh
-CF3 GroupAsymmetric Stretch1320 - 13601315 - 1355Stronger / BroadenedLow to Moderate (Peak Shift)
-CF3 GroupSymmetric Stretch1150 - 12501145 - 1245Markedly StrongerLow to Moderate (Peak Shift)
Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol employs a self-validating loop: experimental ATR data is mathematically corrected to a transmission-equivalent state before cross-referencing, and the resulting library match is then manually validated against known functional group frequencies.

Step 1: Instrument Calibration and Background

  • Ensure the spectrometer is purged with dry N₂ to eliminate atmospheric H₂O and CO₂ interferences.

  • Collect a background spectrum (air for ATR; blank KBr pellet for Transmission) using 32 scans at 4 cm⁻¹ resolution.

Step 2: Sample Preparation and Acquisition

  • For ATR: Place 2-5 mg of the trifluoroethyl aminomethyl phenol directly onto the diamond crystal. Apply consistent pressure using the anvil to ensure intimate optical contact. Collect 32 scans.

  • For Transmission: Grind 1 mg of sample with 100 mg of desiccated, IR-grade KBr. Press at 10 tons for 2 minutes to form a transparent pellet. Collect 32 scans.

Step 3: Algorithmic ATR Correction (Crucial for Cross-Referencing)

  • If using ATR, apply an "Advanced ATR Correction" algorithm in the spectrometer software. Causality Note: This corrects for the wavelength-dependent penetration depth and anomalous dispersion, normalizing the intense C-F stretches and restoring the relative intensity of the O-H/N-H region. Without this step, correlation algorithms will heavily penalize the match score due to intensity mismatches in the fingerprint region.

Step 4: Database Cross-Referencing and Validation

  • Restrict the library search algorithm (e.g., Euclidean distance or Pearson correlation) to specific regions: 3500-2800 cm⁻¹ and 1600-1000 cm⁻¹.

  • Cross-reference the corrected spectrum against established spectral libraries.

  • Self-Validation: Validate the automated match by manually confirming the presence of the trifluoroethyl group via the characteristic C-F splitting pattern[2], ensuring it aligns with the expected baseline of the corrected ATR data.

Logical Workflow Visualization

G A Sample Preparation (ATR vs. KBr Pellet) B FTIR Spectral Acquisition (4000 - 400 cm⁻¹) A->B C Data Processing (ATR Correction & Baseline) B->C D Feature Extraction (C-F, O-H, N-H bands) C->D E Database Cross-Referencing (NIST / Spectral Libraries) D->E F Validation & Match Scoring E->F

FTIR Spectral Acquisition and Cross-Referencing Workflow.

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Comparative

The Industrial Synthesis of Vonoprazan: A Comparative Cost-Benefit Analysis of Catalytic Strategies

For Researchers, Scientists, and Drug Development Professionals In the landscape of industrial organic synthesis, the quest for efficiency, cost-effectiveness, and sustainability is paramount. This guide provides a compr...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of industrial organic synthesis, the quest for efficiency, cost-effectiveness, and sustainability is paramount. This guide provides a comprehensive cost-benefit analysis of the industrial synthesis of Vonoprazan (CAS 1016756-54-9), a potassium-competitive acid blocker. We will dissect and compare three prominent synthetic routes: the established Takeda patented synthesis, the innovative Atom Transfer Radical Cyclization (ATRC) pathway, and a streamlined four-step synthesis. This analysis, grounded in experimental data, aims to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in process development and manufacturing.

Introduction to Vonoprazan and its Synthetic Challenges

Vonoprazan is a crucial active pharmaceutical ingredient (API) for the treatment of acid-related gastrointestinal disorders. The core of its structure is a 1,3,5-trisubstituted pyrrole ring, the efficient construction of which is a key challenge in its large-scale synthesis. The choice of synthetic strategy has profound implications not only for the overall yield and purity of the final product but also for the economic and environmental footprint of the manufacturing process.

Comparative Analysis of Synthetic Routes

This section will delve into the specifics of the three primary synthetic routes to Vonoprazan, evaluating their respective strengths and weaknesses.

Takeda's Patented Synthesis: The Established Benchmark

Takeda's pioneering synthesis of Vonoprazan established the first scalable route to this important API. While reliable and well-documented, this method is characterized by its use of heavy metal catalysts, which presents both economic and environmental challenges.

Key Features:

  • Catalysts: Employs transition metals such as Palladium (Pd) and Nickel (Ni).[1][2][3]

  • Overall Yield: Approximately 40%.[1][2]

  • Advantages: Established and well-documented process.

  • Disadvantages: Relies on expensive and toxic heavy metal catalysts, necessitating stringent and costly purification steps to remove metal residues from the final product.[4] The use of these metals also carries a significant environmental burden.[4]

Atom Transfer Radical Cyclization (ATRC): A Greener Alternative

A more recent development in Vonoprazan synthesis is the Atom Transfer Radical Cyclization (ATRC) route. This innovative approach is lauded for its "redox-economical" nature, avoiding the use of toxic heavy metals.

Key Features:

  • Catalysts: Avoids the use of Palladium and Nickel.[1][3]

  • Overall Yield: A scaled-up, non-isolated process reports an overall yield of approximately 23% with a purity of 88.8% before final purification.[1][2]

  • Advantages: Offers a more environmentally friendly process by eliminating the need for toxic heavy metals.[3] This also translates to potential cost savings in purification and waste management. The process can be "telescoped," where multiple steps are performed in a single reactor without isolating intermediates, further enhancing efficiency.[1]

  • Disadvantages: The reported overall yield in the scaled-up process is lower than that of the Takeda route.

Four-Step Synthesis: A Streamlined Approach

A four-step synthesis has also been reported, offering a potentially more concise route to Vonoprazan.

Key Features:

  • Starting Material: 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate.[5][6]

  • Key Steps: Involves ester hydrolysis, methylamine substitution, sulfonyl chloride substitution, and amide reduction.[5][6]

  • Advantages: A shorter synthetic sequence could lead to reduced production time and cost. The main advantages of this route are reported to be controllable impurities and an acceptable overall yield.[7]

  • Disadvantages: Detailed large-scale yield and cost data are less readily available for direct comparison.

Quantitative Comparison: A Head-to-Head Analysis

To provide a clear and objective comparison, the following table summarizes the key quantitative data for each synthetic route.

ParameterTakeda's Patented SynthesisAtom Transfer Radical Cyclization (ATRC)Four-Step Synthesis
Starting Material 2'-Fluoroacetophenone2'-Fluoroacetophenone5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate
Key Catalysts/Reagents Palladium on Carbon, Raney NickelN-Chlorosuccinimide, AllylamineLithium aluminum hydride, n-butyllithium
Overall Yield ~40%[1][2]~23% (scaled-up, non-isolated)[1][2]Acceptable overall yield (specific % not consistently reported)[7]
Purity (crude) High (specific % not consistently reported)88.8%[1][2]High (specific % not consistently reported)
Number of Steps ~8 steps6 steps (telescoped)[1]4 steps[5][6]

Cost-Benefit Analysis: The Economic and Environmental Equation

A thorough cost-benefit analysis must extend beyond the initial price of raw materials to encompass the entire manufacturing process, including catalyst costs, purification, and waste disposal.

Raw Material and Catalyst Costs

Based on current market prices, a comparative cost estimation for key reagents in each route reveals significant differences.

Reagent/CatalystTakeda's Synthesis (Estimated Cost/kg)ATRC Synthesis (Estimated Cost/kg)
2'-Fluoroacetophenone~$45~$45
Palladium on Carbon (5%)~$2600-
Raney Nickel~$35-
Pyridine-3-sulfonyl chloride~$22~$22
N-Chlorosuccinimide-~$12
Allylamine-~$15
Sodium Hydride~$10~$10
1,2-Dimethoxyethane~$30~$30

Note: Prices are estimates based on publicly available data and are subject to market fluctuations. The costs for the four-step synthesis are not included due to a lack of a detailed, quantified experimental protocol for direct comparison.

The most striking difference lies in the catalyst cost. The reliance of the Takeda process on expensive palladium and nickel catalysts is a major contributor to its overall cost. In contrast, the ATRC route utilizes significantly cheaper reagents.

Process and Environmental Costs

The "hidden costs" associated with the Takeda synthesis are substantial. The use of palladium and nickel necessitates:

  • Costly Purification: Extensive purification steps are required to remove toxic metal residues to meet stringent pharmaceutical standards. This often involves specialized and expensive scavenging agents.[4]

  • Waste Management: The disposal of heavy metal-contaminated waste is a significant environmental and financial burden.

  • Catalyst Recovery: While recovery and recycling of precious metals are possible, they add complexity and cost to the overall process.

The ATRC route, by avoiding these heavy metals, offers a significant advantage in terms of both environmental impact and process economics. The reduction in purification steps and the elimination of toxic waste streams can lead to substantial cost savings and a more sustainable manufacturing process.

Experimental Protocols

To provide a practical understanding of the synthetic procedures, detailed experimental protocols for key steps in the ATRC and four-step syntheses are outlined below.

Atom Transfer Radical Cyclization (ATRC) Route - Key Steps
  • Condensation and Dichlorination: 2'-Fluoroacetophenone is condensed with allylamine, followed by dichlorination to afford the crude dichlorinated imine.[3]

  • ATRC Reaction: The dichlorinated imine undergoes atom-transfer-radical-cyclization to form the 3,5-disubstituted dihydro-2H-pyrrole (cyclic imine).[3]

  • Aromatization and Amination: The cyclic imine is aromatized and simultaneously reacted with N-methylformamide.[3]

  • Sulfonylation and Deprotection: The pyrrole nitrogen is sulfonylated, followed by the removal of the formyl protecting group to yield Vonoprazan.[3]

Four-Step Synthesis - Key Steps
  • Ester Hydrolysis: 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate is hydrolyzed using a base such as sodium hydroxide in a mixture of methanol and water.[5][6]

  • Amide Formation: The resulting carboxylic acid is activated with a coupling agent (e.g., EDCI) and reacted with methylamine to form the corresponding amide.[6]

  • Sulfonylation: The pyrrole nitrogen is deprotonated with a strong base like n-butyllithium and then reacted with pyridine-3-sulfonyl chloride.[6]

  • Amide Reduction: The amide is reduced to the final amine product using a reducing agent such as lithium aluminum hydride in THF.[6]

Visualizing the Synthetic Pathways

The following diagrams illustrate the workflows of the compared synthetic routes.

Vonoprazan_Synthesis_Comparison cluster_Takeda Takeda's Patented Synthesis cluster_ATRC ATRC Synthesis cluster_FourStep Four-Step Synthesis T_Start 2'-Fluoroacetophenone T_Step1 Bromination T_Start->T_Step1 T_Step2 Condensation T_Step1->T_Step2 T_Step3 Cyclization (Pd/C, Raney Ni) T_Step2->T_Step3 T_Step4 Further Steps T_Step3->T_Step4 T_End Vonoprazan T_Step4->T_End A_Start 2'-Fluoroacetophenone A_Step1 Condensation & Dichlorination A_Start->A_Step1 A_Step2 ATRC A_Step1->A_Step2 A_Step3 Aromatization & Amination A_Step2->A_Step3 A_Step4 Sulfonylation & Deprotection A_Step3->A_Step4 A_End Vonoprazan A_Step4->A_End F_Start 5-(2-fluorophenyl)-1H- pyrrole-3-carboxylate F_Step1 Ester Hydrolysis F_Start->F_Step1 F_Step2 Amide Formation F_Step1->F_Step2 F_Step3 Sulfonylation F_Step2->F_Step3 F_Step4 Amide Reduction F_Step3->F_Step4 F_End Vonoprazan F_Step4->F_End

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Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Handling and Disposal of 2-Methoxy-6-(((2,2,2-trifluoroethyl)amino)methyl)phenol

As a specialized building block in drug discovery, 2-Methoxy-6-(((2,2,2-trifluoroethyl)amino)methyl)phenol (CAS: 1016756-54-9) presents unique logistical and safety challenges[1]. This compound combines a highly reactive...

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Author: BenchChem Technical Support Team. Date: April 2026

As a specialized building block in drug discovery, 2-Methoxy-6-(((2,2,2-trifluoroethyl)amino)methyl)phenol (CAS: 1016756-54-9) presents unique logistical and safety challenges[1]. This compound combines a highly reactive methoxyphenol moiety with a lipophilic trifluoroethylamine group. Proper disposal is not merely a regulatory formality; it is a critical safeguard against severe environmental contamination and laboratory accidents.

This guide provides researchers and environmental health and safety (EHS) professionals with a self-validating, field-proven framework for the safe handling, segregation, and disposal of this fluorinated phenolic compound.

Operational Safety & Chemical Profiling

Understanding the causality behind safety protocols is the foundation of laboratory safety. We do not treat this compound as standard organic waste due to two critical structural features:

  • The Trifluoromethyl (-CF₃) Group: The presence of fluorine dictates that this compound must be classified strictly as Halogenated Organic Waste [2]. Causality: When incinerated, fluorinated compounds degrade into hydrogen fluoride (HF) gas, which is highly toxic and corrosive. Segregating this waste ensures it is processed only at specialized facilities equipped with industrial acid-gas scrubbers[3].

  • The Phenolic Moiety: Phenols are notorious for their ability to rapidly penetrate the skin, causing severe systemic toxicity often without immediate pain. Causality: Standard thin nitrile gloves offer poor breakthrough resistance to phenols and halogenated solvents. Therefore, handling this waste requires double-gloving or the use of heavy-duty Viton gloves[4].

Quantitative Data & Operational Parameters

The following table summarizes the critical operational thresholds and safety parameters required for handling this waste stream:

ParameterSpecificationScientific Rationale / Causality
Waste Classification Halogenated Organic WasteContains >1% halogen (fluorine) by weight; requires specialized high-temperature incineration[2].
Primary Container High-Density Polyethylene (HDPE)HDPE resists phenolic degradation and solvent leaching better than standard plastics, while eliminating the shatter-risk of glass during transport[2].
Max Fill Capacity 90% of total volumeLeaves headspace for vapor expansion, preventing pressure buildup and spills during capping and transport[2].
Primary PPE Viton Gloves or Double-NitrilePrevents rapid dermal breakthrough characteristic of lipophilic fluorinated phenols[4].
Storage Time Limit < 6 months from accumulation startComplies with EPA Resource Conservation and Recovery Act (RCRA) guidelines for Satellite Accumulation Areas (SAA)[5].

Waste Segregation & Classification Workflow

Proper segregation prevents dangerous exothermic reactions and ensures regulatory compliance. Never mix this compound with non-halogenated solvents, aqueous waste, or strong oxidizers[2].

Segregation Start Waste Generation: Fluorinated Phenol Check Halogen Content (>1% Fluorine)? Start->Check Halogenated Halogenated Organic Waste Stream Check->Halogenated Yes (CF3 Group) NonHalogenated Non-Halogenated Waste Stream Check->NonHalogenated No Container HDPE Container (Max 90% Fill) Halogenated->Container Label Tag: Hazardous Waste (EPA RCRA Compliant) Container->Label

Workflow for classifying and segregating fluorinated phenolic laboratory waste.

Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Container Preparation & Verification
  • Action: Select a chemically resistant, vapor-tight HDPE container[6].

  • Validation: Visually inspect the container for micro-cracks. Verify that the container is strictly designated for "Halogenated Organic Waste" and does not contain incompatible mixtures (e.g., nitric acid or non-halogenated bases)[2].

Step 2: Fume Hood Transfer
  • Action: Perform all waste transfers inside a certified, face-velocity-tested chemical fume hood to prevent inhalation of volatile phenolic vapors[4]. Use a dedicated chemical funnel.

  • Validation: Confirm the liquid level does not exceed the 90% fill line. If it does, immediately prepare a secondary container[2].

Step 3: Sealing and Labeling
  • Action: Seal the container with a tightly threaded cap. Attach a hazardous waste tag before the first drop of waste is added[6].

  • Validation: Ensure the label explicitly states the full chemical name: "2-Methoxy-6-(((2,2,2-trifluoroethyl)amino)methyl)phenol". Do not use abbreviations or chemical formulas [6].

Step 4: Satellite Accumulation and EHS Pickup
  • Action: Store the sealed container upright in a designated Satellite Accumulation Area (SAA) within the generator's laboratory, utilizing secondary containment (e.g., a polyethylene tray)[7].

  • Validation: Submit a chemical waste pickup request to your institution's EHS department well before the 6-month accumulation limit expires[5].

Spill Management & Decontamination Methodology

In the event of an accidental spill, immediate containment using inert materials is critical. Phenolic compounds can absorb through the skin, and fluorinated amines act as severe respiratory irritants[6].

Decontamination Protocol
  • Assessment: If the spill exceeds 100 mL or involves highly concentrated stock solutions, evacuate the laboratory, close the fume hood sash, and call EHS immediately[4].

  • PPE Donning: For manageable spills (<100 mL), personnel must don heavy-duty Viton gloves, ANSI-approved chemical splash goggles, and a fully buttoned lab coat[4].

  • Containment: Surround and cover the spill with an inert absorbent material (e.g., vermiculite or universal spill pads). Causality: Do not use combustible materials like paper towels, as concentrated phenols can react with organic matter[6].

  • Collection: Use a non-sparking scoop to transfer the saturated absorbent into a sealable plastic bag or secondary HDPE container.

  • Disposal: Label this container as "Hazardous Waste - Halogenated Spill Debris" and process it through the standard EHS halogenated waste stream[4].

Spill Detect Spill Detected (<100 mL) Vent Ensure Fume Hood Ventilation Active Detect->Vent PPE Don PPE: Viton Gloves & Goggles Absorb Apply Inert Absorbent (Vermiculite) PPE->Absorb Vent->PPE Collect Collect in Secondary HDPE Containment Absorb->Collect Dispose Process as Halogenated Debris Collect->Dispose

Step-by-step operational workflow for halogenated phenol spill decontamination.

References

  • [2] Title: Proper Disposal Procedures for SW120 (Halogenated Organic Solvent Waste). Source: BenchChem. URL: Verify Source

  • [6] Title: Halogenated Organic Liquids - Standard Operating Procedure. Source: Braun Research Group, University of Illinois. URL: Verify Source

  • [7] Title: Standard Operating Procedure Hazardous Waste Storage and Disposal. Source: Department of Chemistry, University of Toronto. URL: Verify Source

  • [4] Title: Halogenated Solvents. Source: Environmental Health & Safety, Washington State University. URL: Verify Source

  • [1] Title: 2-Fluoro-4-(2-oxo-3-propanoylpiperidin-1-yl)benzonitrile (Compound Database). Source: EvitaChem. URL: Verify Source

  • [5] Title: Hazardous Waste Disposal Guide. Source: Research Safety, Northwestern University. URL: Verify Source

  • [3] Title: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Source: eCFR (Electronic Code of Federal Regulations). URL: Verify Source

Sources

Handling

A Researcher's Guide to the Safe Handling of 2-Methoxy-6-(((2,2,2-trifluoroethyl)amino)methyl)phenol

This guide provides essential safety and handling protocols for 2-Methoxy-6-(((2,2,2-trifluoroethyl)amino)methyl)phenol, a compound of interest for researchers in drug development and medicinal chemistry. By understandin...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and handling protocols for 2-Methoxy-6-(((2,2,2-trifluoroethyl)amino)methyl)phenol, a compound of interest for researchers in drug development and medicinal chemistry. By understanding the chemical nature of this molecule—a trifluoroethylated aminomethyl phenol—we can anticipate its potential hazards and establish robust safety procedures. This document is structured to provide not just a set of rules, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Hazard Analysis: A Tale of Three Moieties

The potential hazards of 2-Methoxy-6-(((2,2,2-trifluoroethyl)amino)methyl)phenol can be deconstructed by examining its three key structural components: the phenol ring, the trifluoroethyl group, and the aminomethyl linker.

  • Phenolic Core: Phenols are known to be corrosive and can cause severe chemical burns.[1][2] A significant danger is their ability to be rapidly absorbed through the skin, leading to systemic toxicity that can affect the central nervous system, liver, and kidneys.[3][4] Phenol also has an anesthetic effect, meaning initial burns may not be immediately painful, potentially delaying first aid.[4]

  • Trifluoroethyl Group: The incorporation of fluorine atoms can significantly alter a molecule's biological and toxicological profile. While enhancing metabolic stability, the carbon-fluorine bond is strong, and certain metabolic pathways or decomposition could potentially lead to the formation of hazardous byproducts like hydrogen fluoride (HF).

  • Aromatic Amine Functionality: Aromatic amines are a class of compounds that can have varying degrees of toxicity. While our compound is a secondary amine, it is prudent to handle it with the care afforded to this general class, which can include skin sensitization and other health effects.

Given this composite hazard profile, a comprehensive personal protective equipment (PPE) strategy is not merely recommended; it is imperative.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedures being undertaken.[5][6][7]

PPE CategorySpecificationRationale
Hand Protection Double Gloving: - Inner: Nitrile exam gloves.- Outer: Heavy-duty neoprene or butyl rubber gloves.[3] For tasks with high splash potential or handling of concentrated solutions, consider Viton or Silver Shield™/Barrier™ gloves.[4][8]The phenolic component can readily penetrate many standard glove materials, including nitrile, with prolonged contact.[4] Neoprene and butyl rubber offer superior resistance to phenols and a range of organic solvents.[3] Double gloving provides an additional layer of protection in case the outer glove is compromised.
Eye & Face Protection - Chemical Splash Goggles: Must be worn at all times when handling the compound in any form.- Face Shield: To be worn over goggles when there is a significant risk of splashes, such as during solution preparation, transfers of large volumes, or when heating the substance.[3][7]The compound is expected to be a severe eye irritant, a common property of phenols.[9][10] Standard safety glasses do not provide a sufficient seal against splashes and vapors. A face shield protects the entire face from splashes.[7]
Body Protection - Flame-Resistant Laboratory Coat: Fully buttoned.- Chemical-Resistant Apron: Made of neoprene or butyl rubber, to be worn over the lab coat when handling larger quantities or during procedures with a high splash risk.[3][4]A standard lab coat provides a basic barrier. Given the corrosive nature of phenols, a chemical-resistant apron is essential for protecting against significant spills that could quickly soak through a cloth coat and contact the skin.[3] Flame resistance is a prudent general precaution in a chemical laboratory.
Footwear - Closed-toe, chemical-resistant shoes. This is a standard and non-negotiable requirement for any laboratory handling hazardous chemicals to protect the feet from spills.[3]
Respiratory Protection - Work within a certified chemical fume hood. - If weighing a powder and a fume hood is not feasible, a NIOSH-approved respirator with organic vapor and particulate cartridges may be necessary.Phenols can be volatile, and inhalation of vapors or aerosols can lead to systemic toxicity.[3] Fluorinated compounds also warrant careful control of inhalation exposure. A chemical fume hood is the primary engineering control to prevent respiratory exposure.[3][8]
Operational Plan: From Receipt to Reaction

A meticulous, step-by-step approach to handling 2-Methoxy-6-(((2,2,2-trifluoroethyl)amino)methyl)phenol is crucial for minimizing exposure risk.

  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Store: Keep the container tightly closed in a cool, dry, and well-ventilated area. Store away from incompatible materials such as strong oxidizing agents, which can react violently with aromatic amines and phenols.[11]

  • Labeling: Ensure the container is clearly labeled with the full chemical name and appropriate hazard warnings.

The following workflow diagram illustrates the critical control points and required PPE for a typical laboratory procedure involving this compound.

G cluster_prep Preparation Phase cluster_reaction Reaction & Workup cluster_purification Purification & Analysis start Don Full PPE (Double Gloves, Goggles, Face Shield, Lab Coat, Apron) weigh Weigh Compound in Fume Hood start->weigh Verify Fume Hood Airflow dissolve Dissolve in Solvent in Fume Hood weigh->dissolve Use appropriate glassware reaction Perform Reaction in Fume Hood dissolve->reaction workup Quench & Extract in Fume Hood reaction->workup purify Column Chromatography or Recrystallization workup->purify analyze Prepare Sample for Analysis (NMR, LC-MS) purify->analyze end End of Experiment analyze->end Proceed to Waste Disposal

Caption: Experimental workflow for handling the target compound.

  • Assemble PPE: Before approaching the chemical, don all required PPE as outlined in the table above, including double gloves, chemical splash goggles, a face shield, and a chemical-resistant apron over your lab coat.

  • Work in a Fume Hood: All manipulations of the solid compound and its solutions must be performed inside a certified chemical fume hood.[3][8]

  • Weighing: If the compound is a solid, carefully weigh the required amount. Handle gently to avoid creating dust.

  • Dissolution: Add the solvent to the vessel containing the weighed compound. If necessary, stir to dissolve. Keep the container covered as much as possible during this process.

  • Transfer: When transferring the solution, do so carefully to avoid splashes. Use appropriate tools like a pipette or a funnel.

Disposal Plan: A Cradle-to-Grave Responsibility

All waste containing 2-Methoxy-6-(((2,2,2-trifluoroethyl)amino)methyl)phenol must be treated as hazardous waste.

  • Designated Waste Container: Collect all waste (solid and liquid) in a designated, clearly labeled, and sealed hazardous waste container.[12] The container must be compatible with the chemical and any solvents used.[12]

  • Labeling: The waste container label should include the full chemical name, "Hazardous Waste," and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • No Mixing: Do not mix this waste with other incompatible waste streams.[12]

The following decision tree outlines the process for the safe disposal of waste generated from experiments with this compound.

G start Waste Generated ppe_check Is Full PPE Still On? start->ppe_check liquid_solid Liquid or Solid Waste? ppe_check->liquid_solid Yes liquid_path Pour into Labeled Liquid Waste Container liquid_solid->liquid_path Liquid solid_path Place into Labeled Solid Waste Container liquid_solid->solid_path Solid seal_container Securely Seal Container liquid_path->seal_container solid_path->seal_container store_waste Store in Satellite Accumulation Area seal_container->store_waste disposal_pickup Arrange for EHS Waste Pickup store_waste->disposal_pickup end Disposal Complete disposal_pickup->end

Caption: Decision workflow for chemical waste disposal.

In the event of a spill:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Don PPE: If not already wearing it, don the appropriate PPE before attempting to clean the spill.

  • Contain and Absorb: For small spills, use an inert absorbent material like vermiculite or sand.

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area as recommended by your institution's safety protocols.

  • Report: Report the spill to your laboratory supervisor and EHS department.

For large spills, evacuate the area and contact your institution's emergency response team immediately.

By adhering to these detailed protocols, you can effectively manage the risks associated with handling 2-Methoxy-6-(((2,2,2-trifluoroethyl)amino)methyl)phenol, ensuring a safe and productive research environment. Always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS) for the most comprehensive information.

References

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  • Phenol. Cabrillo College.
  • Phenol Standard Operating Procedure. Yale Environmental Health & Safety.
  • Appendix P - Phenol First Aid Guide and PPE. Cornell EHS.
  • Working Safely with Phenol Guideline. The University of Queensland.
  • FACT SHEET: Phenol. Office of Environmental Health and Safety (OEHS).
  • Personal Protective Equipment (PPE) Guide – Chemical Resistance. NMSU safety.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry. HIMS.
  • SAFETY DATA SHEET. TCI EUROPE N.V.
  • How to Choose PPE for Chemical Work. Allan Chemical Corporation.
  • Safety Data Sheet: 2-Methoxyphenol. Carl ROTH.
  • SAFETY DATA SHEET. Spectrum Chemical.
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  • Lab Safety Equipment & PPE. ChemTalk.
  • Fluorination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • What PPE Should Be Worn for COSHH? BrightHR.
  • Choosing The Correct PPE. UC Merced Environmental Health & Safety.
  • 06.002 e2.0 Handling Hazardous Chemical Waste. CTRNet.
  • Glove Selection Examples of Chemical Resistance of Common Glove Materials. Unknown Source.
  • Glove Guide - Chemical Compatibility. myUSF.
  • Working with Hazardous Chemicals. Organic Syntheses.
  • Hand Protection Chemical Resistance Guide. EPA OSC Response.
  • Gloves Chemical Resistance Chart. Gloves By Web.
  • Fluorinated Amines. Alfa Chemistry.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications.
  • Ansell Chemical Resistance Glove Chart. Environment, Health and Safety.
  • Proper Disposal of 4-(2-Methoxyethyl)phenol: A Procedural Guide. Benchchem.
  • Proper Disposal of 2-(Aminomethyl)-4-methylphenol Hydrochloride: A Guide for Laboratory Professionals. Benchchem.

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